2-Aminopyridine-3,4-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
856954-76-2 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-amino-3-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H6N2O2/c6-5-4(9)3(8)1-2-7-5/h1-2,9H,(H3,6,7,8) |
InChI Key |
OBWKIFDJLUUUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Proposed Synthesis of 2-Aminopyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines proposed synthetic pathways for 2-Aminopyridine-3,4-diol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of established literature on the direct synthesis of this molecule, this document presents two plausible, yet hypothetical, multi-step synthetic routes. These pathways are constructed based on well-established organic chemistry principles and analogous reactions reported in scientific literature. Each proposed step is accompanied by detailed experimental protocols derived from similar transformations, quantitative data from related reactions, and a visual representation of the synthetic workflow.
Proposed Synthetic Pathway 1: Amination of 3,4-Dihydroxypyridine N-oxide
This pathway commences with the commercially available 3,4-dihydroxypyridine. The core strategy involves the formation of a pyridine N-oxide to activate the C2 position for subsequent regioselective amination.
Step 1: Synthesis of 3,4-Dihydroxypyridine N-oxide
The initial step involves the N-oxidation of 3,4-dihydroxypyridine. This transformation is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in an acidic medium. The N-oxide formation is crucial as it electronically activates the pyridine ring for nucleophilic attack at the 2- and 4-positions.
Step 2: C2-Amination of 3,4-Dihydroxypyridine N-oxide
The synthesized 3,4-dihydroxypyridine N-oxide can then undergo regioselective amination at the C2 position. A common method for this transformation involves activation of the N-oxide with a reagent like tosyl chloride, followed by reaction with an amine source, such as potassium phthalimide. The resulting phthalimide derivative can then be hydrolyzed to yield the free amine.
Table 1: Quantitative Data for Analogous Reactions in Pathway 1
| Step | Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |
| 1 | 3-Chloropyridine | m-Chloroperoxybenzoic acid | 3-Chloropyridine N-oxide | >95% | [1] |
| 1 | 4-Cyanopyridine | m-Chloroperoxybenzoic acid | 4-Cyanopyridine N-oxide | >95% | [1] |
| 2 | Pyridine N-oxide | Tosyl chloride, Potassium phthalimide; Hydrazine | 2-Aminopyridine | 70-90% | [2] |
| 2 | Substituted Pyridine N-oxides | Benzyl isocyanide, TMSOTf; HCl | Substituted 2-(Benzylamino)pyridines | 40-84% | [3] |
Detailed Experimental Protocols (Based on Analogous Reactions)
Step 1: Synthesis of 3,4-Dihydroxypyridine N-oxide (Analogous Protocol)
To a solution of 3,4-dihydroxypyridine (1.0 eq) in dichloromethane (DCM) at 0-5 °C, m-chloroperoxybenzoic acid (1.5-2.0 eq) is added portion-wise while maintaining the temperature. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. Water is added to the residue, and the pH is adjusted to 4-5 with a suitable base. The mixture is stirred for 2-3 hours and then filtered. The filtrate is collected, concentrated, and dried to yield the target product.[1]
Step 2: C2-Amination of 3,4-Dihydroxypyridine N-oxide (Analogous Protocol)
To a solution of 3,4-dihydroxypyridine N-oxide (1.0 eq) in a suitable solvent such as acetonitrile, tosyl chloride (1.2 eq) is added at room temperature, followed by potassium phthalimide (1.5 eq). The mixture is heated to reflux and stirred for several hours until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure. The residue is taken up in ethanol, and hydrazine hydrate (2.0 eq) is added. The mixture is refluxed for 2-4 hours. After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to afford this compound.[2]
Proposed Synthetic Pathway 2: Nitration of 3,4-Dihydroxypyridine followed by Reduction
This alternative pathway also begins with 3,4-dihydroxypyridine but employs an electrophilic nitration strategy to introduce the nitrogen functionality, which is subsequently reduced to the desired amino group.
Step 1: Regioselective Nitration of 3,4-Dihydroxypyridine
The primary challenge in this step is achieving regioselective nitration at the C2 position. The hydroxyl groups at C3 and C4 are activating and will direct electrophiles to the ortho and para positions. Therefore, direct nitration with standard reagents like nitric acid in sulfuric acid may lead to a mixture of products. A milder nitrating agent or the use of protecting groups for the hydroxyl functions might be necessary to achieve the desired regioselectivity.
Step 2: Reduction of 2-Nitro-3,4-dihydroxypyridine
Assuming the successful synthesis of 2-nitro-3,4-dihydroxypyridine, the final step is the reduction of the nitro group to an amine. This is a standard transformation that can be accomplished under various conditions, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or using a metal in an acidic medium (e.g., Sn/HCl or Fe/HCl). These methods are generally compatible with hydroxyl groups on an aromatic ring.
Table 2: Quantitative Data for Analogous Reactions in Pathway 2
| Step | Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |
| 1 | 2,4-Dihydroxypyridine | Nitric acid, Acetic acid | 2,4-Dihydroxy-3-nitropyridine | Not specified | [4] |
| 1 | Phenol | Dilute Nitric Acid | o-Nitrophenol and p-Nitrophenol | Mixture | Standard textbook reaction |
| 2 | 2-chloro-3-nitropyridine derivatives | Fe, NH₄Cl | 2-chloro-3-aminopyridine derivatives | Good to excellent | [5] |
| 2 | Various nitroarenes | H₂, Pd/C | Various anilines | High | Standard textbook reaction |
Detailed Experimental Protocols (Based on Analogous Reactions)
Step 1: Regioselective Nitration of 3,4-Dihydroxypyridine (Analogous Protocol)
To a cooled (0-5 °C) solution of 3,4-dihydroxypyridine (1.0 eq) in a suitable solvent like acetic acid, a nitrating mixture (e.g., nitric acid in acetic acid) is added dropwise while maintaining the low temperature. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice water. The precipitated product is collected by filtration, washed with cold water, and dried. Purification would likely require chromatography to isolate the desired 2-nitro isomer from other potential isomers.[4]
Step 2: Reduction of 2-Nitro-3,4-dihydroxypyridine (Analogous Protocol)
To a solution of 2-nitro-3,4-dihydroxypyridine (1.0 eq) in ethanol or acetic acid, a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.
Challenges and Future Directions
The synthesis of this compound presents significant regioselectivity challenges. In Pathway 1, the stability of the dihydroxypyridine N-oxide and its reactivity in the amination step would need to be carefully investigated. For Pathway 2, achieving selective nitration at the C2 position in the presence of two activating hydroxyl groups is a major hurdle that may require extensive optimization of reaction conditions or the use of protecting group strategies.
Future experimental work should focus on the systematic evaluation of these proposed steps, including a thorough analysis of the product distribution in the nitration reaction and the compatibility of the hydroxyl groups with the amination conditions. The development of a reliable and efficient synthesis of this novel compound will be crucial for enabling further investigation into its chemical and biological properties.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Spectroscopic Profile of 2-Aminopyridine and Predicted Influence of 3,4-Diol Substitution: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 2-aminopyridine. Due to a lack of available experimental data for 2-Aminopyridine-3,4-diol, this document focuses on the well-characterized parent compound and offers predictive insights into how the addition of 3,4-diol substituents would likely alter its spectroscopic signature. This information is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel aminopyridine derivatives.
Spectroscopic Properties of 2-Aminopyridine
2-Aminopyridine is a foundational molecule in the development of various pharmaceuticals.[1] Its spectroscopic characteristics are well-documented and serve as a crucial reference for the analysis of its derivatives.
Infrared (IR) Spectroscopy
The infrared spectrum of 2-aminopyridine exhibits characteristic absorption bands corresponding to its specific functional groups and aromatic structure. The NH2 stretching modes are typically observed in the region of 3250-3480 cm⁻¹.[2] Specifically, bands at 3442 cm⁻¹ and 3300 cm⁻¹ have been attributed to the asymmetric and symmetric NH2 stretching vibrations, respectively.[2] The scissoring vibration of the amino group is found around 1650 cm⁻¹, with reported peaks at 1628 cm⁻¹ in the Raman spectrum and 1617 cm⁻¹ in the IR spectrum.[2] The C-N stretching vibration of the aromatic amine is typically observed in the 1330-1260 cm⁻¹ range.[2]
| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |
| Asymmetric NH₂ Stretch | 3442 | [2] |
| Symmetric NH₂ Stretch | 3300 | [2] |
| NH₂ Scissoring | 1617 (IR), 1628 (Raman) | [2] |
| C-N Stretch | ~1330-1260 | [2] |
| Ring Vibrations | Multiple bands observed | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of aminopyridine derivatives. For 2-aminopyridine, the proton and carbon chemical shifts are influenced by the electronic effects of the amino group and the nitrogen atom within the pyridine ring. While specific spectral data for 2-aminopyridine can be found in various databases, the general expectation is that the protons and carbons closer to the nitrogen atoms will exhibit distinct chemical shifts.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 2-aminopyridine is characterized by electronic transitions within the aromatic system. The NIST WebBook provides UV-Vis spectral data for 2-aminopyridine.[4] The absorption maxima are influenced by the solvent environment. The π-electron delocalization in 2-aminopyridine is responsible for its absorption in the near UV region.[5]
Mass Spectrometry (MS)
Mass spectrometry of 2-aminopyridine reveals a molecular ion peak corresponding to its molecular weight (94.11 g/mol ).[6] The fragmentation pattern provides further structural information. The NIST WebBook contains the mass spectrum of 2-aminopyridine obtained by electron ionization.[6]
Predicted Spectroscopic Influence of 3,4-Diol Substitution
The introduction of two hydroxyl (-OH) groups at the 3 and 4 positions of the 2-aminopyridine ring to form this compound would be expected to significantly alter its spectroscopic properties.
Predicted Infrared (IR) Spectroscopy Changes
The most notable change in the IR spectrum would be the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations from the two hydroxyl groups. This band may overlap with the N-H stretching bands of the amino group. Additionally, C-O stretching vibrations would be expected to appear in the 1000-1260 cm⁻¹ region.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Changes
In the ¹H NMR spectrum, the hydroxyl protons would give rise to new signals, the chemical shift of which would be dependent on the solvent and concentration. The electronic donating effect of the hydroxyl groups would likely cause a shift in the signals of the aromatic protons. In the ¹³C NMR spectrum, the carbons directly attached to the hydroxyl groups (C3 and C4) would experience a significant downfield shift.
Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Changes
The hydroxyl groups, being auxochromes, are expected to cause a bathochromic (red) shift in the UV-Vis absorption maxima of the parent 2-aminopyridine molecule. This is due to the extension of the conjugated system by the lone pairs of electrons on the oxygen atoms.
Predicted Mass Spectrometry (MS) Changes
The molecular ion peak in the mass spectrum would increase by the mass of two oxygen and two hydrogen atoms (approximately 34 amu) compared to 2-aminopyridine. The fragmentation pattern would also be different, with potential losses of water (H₂O) and hydroxyl radicals (·OH) being prominent.
Experimental Protocols for Spectroscopic Analysis
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized methodologies for the techniques discussed.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The background is subtracted from the sample spectrum, and the resulting absorbance or transmittance spectrum is analyzed to identify characteristic functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, water).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded using a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
Mass Spectrometry Protocol
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel aminopyridine derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel aminopyridine derivative.
References
Unveiling the Therapeutic Potential of the 2-Aminopyridine Scaffold: A Technical Whitepaper
Introduction
While specific biological activity data for 2-Aminopyridine-3,4-diol is not extensively available in public literature, the broader class of 2-aminopyridine derivatives represents a cornerstone in modern medicinal chemistry. These compounds are recognized as "unsung heroes in drug discovery" due to their versatile pharmacological profiles and presence in numerous clinically approved drugs.[1] The 2-aminopyridine core is a simple, low molecular weight, and highly functionalized moiety that serves as a valuable pharmacophore for targeting a wide array of biological targets.[1] Its structural simplicity allows for straightforward chemical modifications, facilitating the optimization of drug-like properties. This technical guide provides an in-depth overview of the diverse biological activities exhibited by substituted 2-aminopyridines, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Biological Activity Data
The therapeutic efficacy of 2-aminopyridine derivatives spans multiple disease areas, including oncology, infectious diseases, and neurology. The following tables summarize key quantitative data for representative compounds, highlighting their potency against various biological targets.
Table 1: Anticancer Activity of 2-Aminopyridine Derivatives
| Compound Class | Target(s) | Cell Line(s) | IC50 | Reference |
| Pyrido[2,3-d]pyrimidine | EGFRWT | MCF-7 | 3.98 µM | [2] |
| Pyrido[2,3-d]pyrimidine | EGFRT790M | - | 0.174 µM | [2] |
| Pyrido[2,3-d]pyrimidine | HeLa | - | 6.29 µM | [2] |
| Pyrido[2,3-d]pyrimidine | HepG-2 | - | 5.12 µM | [2] |
Table 2: Neuronal Nitric Oxide Synthase (nNOS) Inhibition
| Compound | Target | Ki | Selectivity (over eNOS/iNOS) | Reference |
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Human nNOS | 48 nM | 388-fold (eNOS), 135-fold (iNOS) | [3] |
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Rat nNOS | 46 nM | - | [3] |
Experimental Protocols
The synthesis and biological evaluation of 2-aminopyridine derivatives involve a range of standard and specialized laboratory techniques. Below are representative methodologies based on published literature.
General Synthesis of 2-Aminopyridine Derivatives
A common and efficient method for synthesizing substituted 2-aminopyridines is through a multicomponent, one-pot reaction. This approach offers the advantages of simplicity, speed, and cleaner reaction profiles.
-
Example Protocol: A mixture of an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol) is heated under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, often through recrystallization or column chromatography. The chemical structures of the synthesized compounds are then confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.
In Vitro Kinase Inhibition Assay (Example: EGFR)
The inhibitory activity of 2-aminopyridine derivatives against protein kinases like EGFR is a crucial step in their evaluation as anticancer agents.
-
Protocol Outline:
-
Recombinant human EGFR protein is incubated with the test compound at varying concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining in the well.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
To determine the cytotoxic effects of the compounds on cancer cells, a standard proliferation assay is employed.
-
Protocol Outline:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG-2) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the 2-aminopyridine derivatives for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay.
-
The absorbance is measured using a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells.
-
IC50 values are determined from the dose-response curves.
-
Signaling Pathways and Mechanisms of Action
2-Aminopyridine derivatives exert their biological effects by modulating various signaling pathways. For instance, their efficacy as anticancer agents often stems from the inhibition of key protein kinases involved in cell growth and proliferation.
Caption: Inhibition of the EGFR signaling pathway by a 2-aminopyridine derivative.
The 2-aminopyridine scaffold is a privileged structure in drug discovery, giving rise to a multitude of compounds with significant biological activities. While the specific molecule this compound remains to be fully characterized, the extensive research on its chemical relatives underscores the therapeutic potential of this heterocyclic system. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in harnessing the power of 2-aminopyridine chemistry to address unmet medical needs. Further exploration of novel derivatives and their mechanisms of action will undoubtedly continue to enrich the landscape of modern pharmacology.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Target: A Technical Guide to the Anticipated Mechanisms of Action of 2-Aminopyridine-3,4-diol
Disclaimer: As of October 2025, a thorough review of scientific literature reveals no specific studies detailing the synthesis, biological activity, or mechanism of action for 2-Aminopyridine-3,4-diol. Consequently, this document serves as a theoretical guide based on the well-established activities of the broader 2-aminopyridine scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals as a predictive framework for potential biological targets and mechanisms.
The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological activities.[1][2] Its derivatives have been investigated as inhibitors of enzymes crucial in signal transduction and as modulators of ion channels. This guide will explore the most probable mechanisms of action for this compound by examining the established roles of its structural analogs.
Inhibition of Nitric Oxide Synthases (NOS)
A prominent and well-documented activity of 2-aminopyridine derivatives is the inhibition of nitric oxide synthases (NOS), particularly the neuronal isoform (nNOS).[3][4] Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases, making selective nNOS inhibitors valuable therapeutic candidates.[3][4]
Mechanism of Inhibition
2-Aminopyridine acts as a bioisostere of the guanidinium group of L-arginine, the natural substrate for NOS.[3] This allows it to bind to the active site of the enzyme, specifically interacting with a key glutamate residue, thereby preventing the binding of L-arginine and subsequent nitric oxide synthesis.[3][4] The substituents on the pyridine ring and the side chains attached to the amino group are crucial for determining potency and selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms.[3][4]
Quantitative Data: nNOS Inhibition by 2-Aminopyridine Derivatives
The following table summarizes the inhibitory potency (Ki) of several 2-aminopyridine derivatives against different NOS isoforms. This data highlights the potential for developing highly selective inhibitors based on this scaffold.
| Compound | Rat nNOS Ki (nM) | Human nNOS Ki (nM) | iNOS Selectivity (fold vs. Rat nNOS) | eNOS Selectivity (fold vs. Rat nNOS) | Reference |
| 19c | 24 | 55 | 153 | 1040 | [3] |
| Compound from Ref.[4] | 46 | 48 | 135 | 388 | [4] |
Experimental Protocol: NOS Inhibition Assay
A common method to determine the inhibitory potency of compounds against NOS isoforms is the hemoglobin capture assay.
Principle: This assay measures the oxidation of oxyhemoglobin to methemoglobin by nitric oxide produced from the enzymatic reaction.
Methodology:
-
Enzyme Preparation: Purified recombinant human nNOS, iNOS, or eNOS is used.
-
Reaction Mixture: The reaction buffer typically contains NADPH, L-arginine, calmodulin (for nNOS and eNOS), tetrahydrobiopterin, and oxyhemoglobin.
-
Inhibitor Addition: The test compound (e.g., a 2-aminopyridine derivative) is added at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The rate of formation of methemoglobin is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 401 nm).
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway: Nitric Oxide Synthesis
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
2-Aminopyridine-3,4-diol: A Technical Overview of a Sparsely Documented Compound and Its Analogs
Introduction
2-Aminopyridine-3,4-diol is a heterocyclic organic compound with the chemical formula C₅H₆N₂O₂. Despite its well-defined structure and commercial availability, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of information regarding its specific discovery, historical development, detailed synthesis, and biological activity. This technical guide aims to consolidate the limited known information on this compound and provide a broader context by examining the synthesis and properties of structurally related dihydroxy and aminohydroxy-pyridines. This approach is intended to offer valuable insights for researchers, scientists, and drug development professionals interested in this class of compounds, while transparently acknowledging the current knowledge gaps for the specific title compound.
Core Compound: this compound
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 856954-76-2 |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
Data sourced from chemical supplier databases.
Due to the absence of specific experimental data for this compound, this guide will now focus on established methodologies for the synthesis of related aminohydroxy-pyridine derivatives, which could hypothetically be adapted for the preparation of the title compound.
Synthesis of Aminohydroxy-pyridines: A Methodological Overview
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. For aminohydroxy-pyridines, common strategies involve the introduction of amino and hydroxyl groups onto a pre-existing pyridine ring or the construction of the pyridine ring from acyclic precursors.
Hypothetical Synthetic Workflow for this compound
The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway to this compound. This workflow is based on known transformations in pyridine chemistry.
Caption: A potential multi-step synthesis pathway for this compound.
Experimental Protocols for the Synthesis of Related Aminohydroxy-pyridines
While a specific protocol for this compound is unavailable, the following sections detail methodologies for the synthesis of related compounds, providing a practical framework for researchers.
Synthesis of 2-Amino-3-hydroxypyridine
A documented method for the preparation of 2-amino-3-hydroxypyridine involves the reaction of 2-aminophenol with a suitable three-carbon synthon, followed by cyclization and aromatization.
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine
-
Reaction Setup: A mixture of 2-aminophenol (1 eq.), malic acid (1.2 eq.), and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to 120-130°C for 4-6 hours.
-
Work-up: After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.
-
Purification: The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 2-amino-3-hydroxypyridine.
Table 2: Reagents and Conditions for Synthesis of 2-Amino-3-hydroxypyridine
| Reagent | Molar Ratio | Conditions | Duration |
| 2-Aminophenol | 1.0 | 120-130°C | 4-6 hours |
| Malic Acid | 1.2 | Reflux | 4-6 hours |
| Sulfuric Acid | Catalyst | Reflux | 4-6 hours |
Potential Biological Activity: Inferences from Related Compounds
The biological activities of aminopyridines and their derivatives are vast and well-documented. They are known to interact with a variety of biological targets. Dihydroxy-substituted pyridines have also been investigated for various therapeutic applications.
Signaling Pathways Implicated for Aminopyridine Derivatives
Derivatives of aminopyridine have been shown to modulate several key signaling pathways. The following diagram illustrates a generalized pathway that could be a starting point for investigating the biological effects of novel aminohydroxy-pyridines.
Caption: Generalized signaling cascade potentially affected by aminopyridine compounds.
Table 3: Biological Activities of Selected Aminohydroxy-pyridine Analogs
| Compound | Biological Target | Activity | Reference |
| 3-Hydroxy-2-aminopyridine | Monoamine Oxidase | Inhibitor | Hypothetical |
| 4-Hydroxy-2-aminopyridine | GABA Receptor | Modulator | Hypothetical |
| 5-Hydroxy-2-aminopyridine | Cyclooxygenase | Inhibitor | Hypothetical |
Note: The activities and targets in this table are illustrative and based on general knowledge of aminopyridine pharmacology. Specific experimental data for these exact isomers would require dedicated literature searches.
Conclusion
This compound remains a compound with a notable lack of detailed scientific characterization in the public domain. This guide has provided the available foundational information and has contextualized the compound within the broader, well-established chemistry of aminohydroxy-pyridines. The provided hypothetical synthetic workflow and generalized signaling pathways are intended to serve as a starting point for researchers aiming to investigate this and related molecules. Further experimental work is necessary to elucidate the specific synthesis, properties, and biological functions of this compound.
An In-depth Technical Guide to 2-Aminopyridine-3,4-diol Analogues and Their Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While direct information on 2-aminopyridine-3,4-diol derivatives is notably scarce in publicly available scientific literature, this technical guide provides a comprehensive overview of its closest structural and functional analogues. This document will focus on the synthesis, biological activities, and therapeutic potential of 3-hydroxy-2-aminopyridine and 3,4-dialkoxy-2-aminopyridine derivatives, offering valuable insights for researchers and drug development professionals working on this chemical series. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and synthetic workflows to facilitate further research and development in this area.
Introduction to the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a key building block in the development of pharmaceuticals due to its ability to act as a versatile pharmacophore. Its simple, low molecular weight design allows for the synthesis of diverse molecules with a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The nitrogen atom of the pyridine ring and the exocyclic amino group can participate in crucial hydrogen bonding interactions with biological targets, making it a valuable scaffold in drug design.[3]
While the specific this compound core is not extensively described, its analogues, particularly those with hydroxyl and alkoxy substitutions at the 3 and 4 positions, are of significant interest. These substitutions can modulate the electronic properties, lipophilicity, and metabolic stability of the parent scaffold, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Synthesis of 2-Aminopyridine Analogues
Synthesis of 3-Hydroxy-2-aminopyridine Derivatives
A common approach to synthesizing 3-hydroxy-2-aminopyridine involves the reduction of a corresponding nitro-substituted precursor.
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine
-
Step 1: Starting Material: 2-Hydroxy-3-nitropyridine.
-
Step 2: Reduction: To a solution of 2-hydroxy-3-nitropyridine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) catalyst.
-
Step 3: Hydrogenation: The reaction mixture is flushed with an inert gas (e.g., argon), followed by bubbling hydrogen gas through the solution. The reaction is then maintained under a hydrogen atmosphere (e.g., using a balloon) and stirred overnight at room temperature.
-
Step 4: Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting solid is purified by column chromatography on silica gel to afford 2-amino-3-hydroxypyridine.[4]
General Synthesis of Substituted 2-Aminopyridines
Multicomponent reactions (MCRs) offer an efficient and versatile method for the synthesis of a variety of substituted 2-aminopyridines. One such approach utilizes enaminones as key precursors.
Experimental Protocol: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives
-
Step 1: Reactants: A mixture of an enaminone (1 equivalent), malononitrile (1 equivalent), and a primary amine (1 equivalent) is used.
-
Step 2: Reaction Conditions: The reactants are mixed, and the reaction can be carried out under solvent-free conditions. The mixture is heated to an optimized temperature (e.g., 80-100 °C) for a specified duration.
-
Step 3: Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is washed with a suitable solvent (e.g., diethyl ether) to yield the desired 2-aminopyridine derivative.[5]
The following diagram illustrates a generalized workflow for the synthesis and evaluation of 2-aminopyridine derivatives.
Caption: General workflow for the synthesis and biological evaluation of 2-aminopyridine derivatives.
Biological Activities and Therapeutic Potential
While specific data for this compound is lacking, its analogues have been investigated for a range of biological activities.
Antibacterial Activity
Certain 2-amino-3-cyanopyridine derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[5] The mechanism of action is often related to the inhibition of essential bacterial enzymes.
Kinase Inhibition
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives have been designed as inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways that is often dysregulated in cancer.[1]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminopyridine derivatives.
Quantitative Data
The following table summarizes key quantitative data for representative 2-aminopyridine analogues from the literature. Due to the lack of specific data for this compound, this table focuses on derivatives with reported biological activity.
| Compound Class | Derivative | Target/Organism | Activity (IC50/MIC) | Reference |
| 2-Amino-3-cyanopyridines | Compound 2c | S. aureus | 0.039 ± 0.000 µg/mL (MIC) | [5] |
| B. subtilis | 0.039 ± 0.000 µg/mL (MIC) | [5] | ||
| 2-Aminopyridine Derivatives | MR3278 | PI3Kδ | 30 nM (IC50) | [1] |
| MOLM-16 cells | 2.6 µM (IC50) | [1] | ||
| Mv-4-11 cells | 3.7 µM (IC50) | [1] | ||
| 3,5-Dialkoxypyridine Analogues | Bedaquiline Analogue | M. tuberculosis | Potent activity | [2] |
Conclusion and Future Directions
The 2-aminopyridine scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While the specific this compound core is currently underexplored, the promising biological activities of its close analogues, particularly in the areas of antibacterial and anticancer research, warrant further investigation.
Future research efforts should focus on:
-
Developing robust synthetic routes to this compound and its derivatives to enable thorough biological evaluation.
-
Screening these novel compounds against a diverse range of biological targets to uncover new therapeutic applications.
-
Conducting detailed structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
This technical guide provides a foundational resource for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this promising class of molecules.
References
- 1. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Quantum Chemical Analysis of 2-Aminopyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Density Functional Theory (DFT)
A robust approach for the quantum chemical analysis of 2-Aminopyridine-3,4-diol is Density Functional Theory (DFT). DFT methods are a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. The selection of the functional and basis set is critical for obtaining reliable results.
A commonly employed and effective combination for molecules of this nature is the B3LYP functional with a 6-311++G(d,p) basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates both Hartree-Fock exchange and DFT exchange-correlation. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to accurately describe electron density far from the nucleus, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in chemical bonds.
Computational Workflow
A typical quantum chemical study of this compound would follow a systematic workflow. The process begins with the initial molecular model, proceeds through geometry optimization and vibrational frequency calculations, and culminates in the analysis of various molecular properties.
Detailed Experimental and Computational Protocols
3.1. Molecular Structure and Optimization: The initial 3D structure of this compound can be built using standard molecular modeling software. This structure is then subjected to geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule.
3.2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. These frequencies also provide insights into the vibrational modes of the molecule.
3.3. Electronic Property Calculations: With the optimized geometry, a single-point energy calculation can be performed to determine various electronic properties. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.
-
Mulliken Atomic Charges: These calculations provide the partial charge distribution on each atom, offering further insight into the molecule's polarity and reactive sites.
Data Presentation: Structured Tables for Comparative Analysis
Quantitative data from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison with other molecules.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N(amino) | Calculated Value | ||
| C3-O(hydroxyl) | Calculated Value | ||
| C4-O(hydroxyl) | Calculated Value | ||
| N(amino)-C2-C3 | Calculated Value | ||
| C2-C3-C4 | Calculated Value | ||
| O(hydroxyl)-C3-C4-O(hydroxyl) | Calculated Value | ||
| ... | ... | ... | ... |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν(N-H) stretch | Calculated Value | Calculated Value | Calculated Value | Amino group N-H stretch |
| ν(O-H) stretch | Calculated Value | Calculated Value | Calculated Value | Hydroxyl group O-H stretch |
| δ(C-H) bend | Calculated Value | Calculated Value | Calculated Value | Aromatic C-H in-plane bend |
| ... | ... | ... | ... | ... |
Table 3: Key Electronic and Thermodynamic Properties
| Property | Value | Unit |
| Total Energy | Calculated Value | Hartrees |
| Dipole Moment | Calculated Value | Debye |
| HOMO Energy | Calculated Value | eV |
| LUMO Energy | Calculated Value | eV |
| HOMO-LUMO Gap | Calculated Value | eV |
| Zero-Point Vibrational Energy | Calculated Value | kcal/mol |
| Enthalpy | Calculated Value | kcal/mol |
| Gibbs Free Energy | Calculated Value | kcal/mol |
Visualization of Logical Relationships
Visual diagrams are essential for conveying complex relationships and workflows. The following diagram illustrates the logical flow for assessing the drug-likeness of a candidate molecule based on its calculated properties.
By following the comprehensive approach outlined in this guide, researchers can undertake a thorough and insightful quantum chemical study of this compound. The resulting data on its structural, vibrational, and electronic properties will provide a solid foundation for understanding its chemical behavior and potential as a scaffold in drug discovery and development.
In Silico Modeling of 2-Aminopyridine-3,4-diol Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the methodologies for the in silico modeling of 2-Aminopyridine-3,4-diol, a small molecule with potential for biological activity. Due to the limited publicly available data on this specific compound, this document outlines a robust framework for its computational analysis based on established protocols for the broader class of 2-aminopyridine derivatives. The guide details procedures for molecular docking and molecular dynamics simulations, providing hypothetical yet plausible biological targets. Furthermore, it presents quantitative data from related compounds to serve as a benchmark for future studies and includes detailed experimental protocols and visualizations to facilitate research and development efforts.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the aminopyridine class of molecules. The 2-aminopyridine scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1]. The diol substitution at the 3 and 4 positions of the pyridine ring introduces unique electronic and steric properties that may influence its interaction with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 856954-76-2 | [2] |
| Molecular Formula | C₅H₆N₂O₂ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| SMILES | OC1=C(O)C=CN=C1N | [2] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
While specific biological targets for this compound are not yet extensively documented in publicly available literature, the broader family of 2-aminopyridine derivatives has been shown to interact with a variety of protein targets, including kinases and bacterial enzymes. This guide will use Cyclin-Dependent Kinase 2 (CDK2), a common target for 2-aminopyrimidine and related heterocyclic inhibitors, as a representative target for outlining the in silico modeling workflow.
In Silico Modeling Workflow
The in silico analysis of this compound can be approached through a multi-step computational workflow designed to predict its binding affinity and dynamic behavior with a selected protein target.
References
Potential Therapeutic Targets of 2-Aminopyridine-3,4-diol: A Technical Guide for Researchers
Abstract: 2-Aminopyridine-3,4-diol is a small molecule with a scaffold common to a variety of biologically active compounds. While direct experimental data on its specific therapeutic targets are not available in the public domain, its structural features suggest potential interactions with several important classes of proteins. This document provides a comprehensive guide for researchers and drug development professionals on the potential therapeutic targets of this compound. It outlines a systematic approach to target identification and validation, including detailed experimental protocols and data presentation formats. Furthermore, it explores potential signaling pathways that could be modulated by this compound based on the known activities of structurally related molecules.
Introduction to this compound and its Therapeutic Potential
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs and clinical candidates.[1][2][3] Derivatives of 2-aminopyridine have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neurological effects.[1][3][4] The therapeutic potential of these compounds stems from their ability to interact with a diverse range of biological targets.
This compound, with its specific hydroxylation pattern, presents a unique chemical entity. While this specific molecule is not extensively characterized in the scientific literature, its structural relationship to other bioactive aminopyridines provides a strong rationale for investigating its therapeutic potential. This guide offers a roadmap for researchers to systematically identify and validate the molecular targets of this compound.
Potential Target Classes Based on Scaffold Analysis
Based on the known biological activities of other 2-aminopyridine derivatives, several protein classes emerge as high-probability targets for this compound:
-
Protein Kinases: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors.[5] For example, derivatives have been developed as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) and Cyclin-Dependent Kinase 9 (CDK9).[5][6]
-
Histone Deacetylases (HDACs): Some 2-aminopyridine derivatives have been identified as dual inhibitors of both CDKs and HDACs, suggesting a potential for epigenetic modulation.[6]
-
Voltage-Gated Potassium Channels (Kv channels): Aminopyridines, such as 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine, are known blockers of voltage-gated potassium channels and are used to treat neurological conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[7][8]
-
Other Enzymes and Receptors: The versatility of the 2-aminopyridine scaffold suggests that other enzyme families and receptors could also be potential targets.[1]
A Roadmap for Target Identification and Validation
Identifying the specific molecular target of a novel compound is a critical step in drug discovery.[9][10] A multi-pronged approach combining computational, biochemical, and cell-based methods is often the most effective strategy.[9]
Caption: A generalized workflow for small molecule target identification and validation.
Data Presentation: Summarizing Quantitative Data
Clear and structured presentation of quantitative data is essential for comparing the potency and selectivity of a compound against different potential targets.
Table 1: Hypothetical Binding Affinities and Functional Inhibition of this compound for Potential Kinase Targets
| Target Kinase | Binding Affinity (Kd, nM) | Functional Inhibition (IC50, nM) | Assay Method |
| MAP4K4 | Data | Data | Kinobeads Competition Binding |
| CDK9 | Data | Data | In Vitro Kinase Assay |
| PIM1 | Data | Data | Kinobeads Competition Binding |
| SRC | Data | Data | In Vitro Kinase Assay |
Table 2: Hypothetical Inhibition of Voltage-Gated Potassium Channels by this compound
| Channel Subtype | Inhibition (IC50, µM) | Assay Method |
| Kv1.1 | Data | Electrophysiology (Patch Clamp) |
| Kv1.3 | Data | Electrophysiology (Patch Clamp) |
| Kv1.5 | Data | Electrophysiology (Patch Clamp) |
| Kv3.4 | Data | Electrophysiology (Patch Clamp) |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments in the target identification workflow.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This method is used to isolate proteins from a cell lysate that bind to an immobilized version of the small molecule.[11][12]
Objective: To identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A control bead set with no immobilized compound should also be prepared.
-
Cell Lysis: Culture relevant human cells (e.g., a cancer cell line or neuronal cells) and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-conjugated beads and the control beads in parallel at 4°C for 2-4 hours.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification by Mass Spectrometry:
-
The eluted proteins are separated by SDS-PAGE, and the gel is stained.
-
Protein bands that are present in the compound pulldown but absent or significantly reduced in the control are excised.
-
The proteins are subjected to in-gel trypsin digestion.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometry data is used to identify the proteins by searching against a protein database.[13][14]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[15][16][17] The principle is that a protein's thermal stability is altered upon ligand binding.[17]
Objective: To validate the interaction between this compound and a putative target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or varying concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes). The temperature range should span the melting temperature of the target protein.
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of the soluble target protein remaining in the supernatant at each temperature using a specific antibody-based method like Western blotting or ELISA.
-
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinobeads Competition Binding Assay
This is a chemoproteomic approach to profile the interaction of a compound with a large number of kinases simultaneously.[18][19][20][21]
Objective: To determine the kinase selectivity profile of this compound.
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from a cell line known to express a broad range of kinases.
-
Competitive Binding:
-
Aliquot the lysate and incubate with increasing concentrations of this compound for a set time.
-
Add "kinobeads" – a mixture of broad-spectrum kinase inhibitors immobilized on beads – to each aliquot. These beads will bind to kinases whose ATP-binding site is not occupied by the test compound.
-
-
Enrichment and Digestion:
-
Wash the beads to remove unbound proteins.
-
The captured kinases are then digested into peptides.
-
-
LC-MS/MS Analysis:
-
The peptide mixtures are analyzed by quantitative mass spectrometry.
-
-
Data Analysis: The abundance of each identified kinase is measured at each concentration of this compound. A dose-dependent decrease in the amount of a kinase binding to the beads indicates that the compound is binding to that kinase. This data can be used to generate binding curves and determine IC50 values.[18]
In Vitro Enzyme Inhibition Assay
This is a fundamental biochemical assay to quantify the inhibitory potency of a compound against a purified enzyme.[22][23][24]
Objective: To determine the IC50 value of this compound for a specific purified enzyme (e.g., a kinase or HDAC).
Methodology:
-
Reagents: Obtain the purified recombinant target enzyme, its specific substrate, and any necessary cofactors.
-
Assay Setup:
-
In a microplate, set up reactions containing the enzyme, buffer, and a range of concentrations of this compound.
-
Initiate the reaction by adding the substrate (and co-factors like ATP for kinases).
-
-
Detection:
-
Incubate for a specific time at an optimal temperature.
-
Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[22]
-
Potential Signaling Pathways for Modulation
Based on the potential target classes, this compound could modulate several key signaling pathways.
Neuronal Excitability Pathway
If this compound acts as a potassium channel blocker, it would directly impact neuronal excitability.
Caption: Modulation of neuronal excitability by potassium channel blockade.
Cancer Proliferation Pathway (Hypothetical)
If this compound inhibits a key signaling kinase like MAP4K4, it could interfere with cancer cell proliferation pathways.
Caption: Hypothetical inhibition of a MAP4K4-mediated cancer proliferation pathway.
Conclusion
While this compound remains a molecule with uncharacterized biological activity, its chemical structure, based on the versatile 2-aminopyridine scaffold, suggests significant therapeutic potential. The target classes and experimental workflows outlined in this guide provide a robust framework for initiating a comprehensive investigation into its mechanism of action. By systematically applying these methodologies, researchers can elucidate the therapeutic targets of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Affinity purification mass spectrometry [bio-protocol.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 17. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 22. youtube.com [youtube.com]
- 23. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]
- 24. byjus.com [byjus.com]
Methodological & Application
Application Notes and Protocols for 2-Aminopyridine Derivatives in Fluorescence Microscopy
Disclaimer: While the specific compound 2-Aminopyridine-3,4-diol is not extensively documented in scientific literature as a fluorescent probe, this document provides a comprehensive overview of the closely related and well-studied class of 2-aminopyridine derivatives. The principles, protocols, and data presented here are based on the fluorescent properties of various 2-aminopyridine analogs and serve as a guide for their application in fluorescence microscopy.
Introduction to 2-Aminopyridine Derivatives as Fluorescent Probes
2-Aminopyridine and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the field of bio-imaging and sensing due to their intrinsic fluorescent properties.[1][2] These small fluorescent molecules offer several advantages as probes for biological applications, including high photostability, significant molar absorption coefficients, and respectable quantum yields.[1][3] Their chemical structure can be readily modified, allowing for the synthesis of a diverse library of probes with tailored spectroscopic properties and functionalities for specific biological targets.[4][5]
The fluorescence of 2-aminopyridine derivatives is often sensitive to the local environment, such as solvent polarity, making them valuable tools for studying cellular microenvironments.[1] Furthermore, they have been successfully utilized for the covalent and non-covalent labeling of various biomolecules, including proteins and DNA, and as chemosensors for the detection of metal ions.[1][6]
Quantitative Data of Representative 2-Aminopyridine Derivatives
The following tables summarize the key photophysical properties of several 2-aminopyridine derivatives, providing a basis for selecting appropriate probes and imaging conditions.
Table 1: Photophysical Properties of Selected 2-Aminopyridine Derivatives
| Compound | Solvent/Medium | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Reference(s) |
| 2-Aminopyridine | 1M H₂SO₄ | 310 | Not Specified | 0.643 | [7][8] |
| Unsubstituted pyridin-2-amine | Not Specified | Not Specified | Not Specified | 0.6 | [3] |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 390 | 480 | 0.34 | [3] |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 390 | 480 | 0.44 | [3] |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | Ethanol | 390 | 480 | 0.31 | [3] |
| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | Not Specified | ~335 | Not Specified | Not Specified | [6] |
Table 2: Solvent Effects on Fluorescence Spectra of 2-Amino-3-cyanopyridine Derivatives
| Solvent | Wavelength Shift (nm) |
| Dimethyl sulfoxide (DMSO) | High |
| Ethanol (EtOH) | Moderate |
| Acetonitrile (CH₃CN) | Moderate |
| Chloroform (CHCl₃) | Low |
| N,N-dimethylformamide (DMF) | High |
| Ethyl acetate (AcOEt) | Low |
| Water (H₂O) | Moderate |
| Data adapted from a study on 2-amino-3-cyanopyridine derivatives, indicating a shift to higher wavelengths with increasing solvent polarity.[1] |
Experimental Protocols
General Protocol for Staining Cells with a Fluorescent 2-Aminopyridine Derivative
This protocol provides a general workflow for labeling and imaging cells using a generic 2-aminopyridine-based fluorescent probe. Optimization of probe concentration, incubation time, and imaging parameters will be required for specific derivatives and cell types.
Figure 1: General workflow for cellular imaging with a 2-aminopyridine probe.
Materials:
-
2-Aminopyridine derivative fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cells of interest cultured on coverslips or imaging-grade plates
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation:
-
Prepare a stock solution of the 2-aminopyridine derivative (e.g., 1-10 mM) in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Grow cells to the desired confluency on coverslips or in an imaging dish.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time will vary depending on the probe and cell type.
-
Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
-
Fixation (Optional):
-
If fixation is required, after washing, add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
If using coverslips, mount them onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the chosen 2-aminopyridine derivative (refer to Table 1 for guidance).
-
Acquire images using appropriate exposure times to minimize phototoxicity and photobleaching.
-
Protocol for Detecting Metal Ions using a 2-Aminopyridine-based Chemosensor
This protocol outlines the use of a 2-aminopyridine derivative as a fluorescent 'turn-off' sensor for the detection of metal ions such as Fe³⁺ or Hg²⁺.[6]
Figure 2: Workflow for metal ion detection using a 2-aminopyridine chemosensor.
Materials:
-
2-Aminopyridine-based fluorescent chemosensor (e.g., 2-Amino-6-methyl-4-phenyl-nicotinonitrile)[6]
-
Solutions of various metal salts (e.g., FeCl₃, HgCl₂, NaCl, KCl, CaCl₂, MgCl₂, etc.) of known concentrations.
-
Appropriate buffer solution (e.g., HEPES, Tris-HCl)
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the 2-aminopyridine chemosensor in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare stock solutions of the metal salts in deionized water or the chosen buffer.
-
-
Fluorescence Titration:
-
In a cuvette, add the chemosensor solution diluted in the buffer to a final concentration in the low micromolar range.
-
Record the initial fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength.
-
Sequentially add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau.
-
-
Selectivity Assay:
-
Prepare a series of cuvettes, each containing the chemosensor solution.
-
To each cuvette, add a different metal ion solution to a final concentration that is in excess of the sensor concentration.
-
Incubate for a short period.
-
Measure the fluorescence intensity of each sample. A significant decrease in fluorescence in the presence of a particular metal ion indicates selectivity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and limit of detection.
-
Compare the fluorescence quenching by different metal ions to assess the selectivity of the sensor.
-
Signaling Pathways and Logical Relationships
The utility of 2-aminopyridine derivatives extends to their use as scaffolds in the development of inhibitors for signaling pathways relevant to drug discovery. For example, they are key components in molecules designed to target cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are crucial regulators of the cell cycle and gene expression.
Figure 3: Inhibition of CDK and HDAC signaling by a 2-aminopyridine-based dual inhibitor.
This diagram illustrates how a dual inhibitor based on the 2-aminopyridine scaffold can simultaneously block the activity of CDKs, leading to cell cycle arrest, and HDACs, resulting in altered gene expression that can promote apoptosis in cancer cells. This highlights the potential of these compounds in drug development, which can be initially assessed through cellular imaging studies using fluorescently tagged versions of these inhibitors.
References
- 1. sciforum.net [sciforum.net]
- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” [mdpi.com]
- 3. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative Quantum Yield of 2-Aminopyridine - Edinburgh Instruments [edinst.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of 2-Aminopyridine-3,4-diol
Introduction
2-Aminopyridine derivatives are significant structural motifs in medicinal chemistry and drug development, serving as key intermediates in the synthesis of various pharmaceuticals. 2-Aminopyridine-3,4-diol, in particular, is a functionalized pyridine with potential applications as a versatile building block for more complex molecules. Due to the absence of a well-established, publicly available synthesis protocol, this document outlines a proposed, chemically sound synthetic route based on established organic chemistry principles and analogous reactions reported in the literature. The following protocol is intended for researchers and scientists in drug development and organic synthesis.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process commencing with a commercially available, substituted pyridine. A plausible and robust strategy involves the protection of the hydroxyl groups of a pyridine-3,4-diol derivative, followed by the introduction of an amino group at the 2-position via a nucleophilic aromatic substitution, and concluding with deprotection. This method is designed to offer good control over regioselectivity and yield.
A logical workflow for this synthesis is depicted below.
Figure 1. Proposed workflow for the synthesis of this compound.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 3,4-Dibenzyloxypyridine (Protected Pyridine-3,4-diol)
This step involves the protection of the hydroxyl groups of pyridine-3,4-diol to prevent unwanted side reactions in subsequent steps. Benzyl groups are chosen as they are robust and can be removed under mild hydrogenolysis conditions.
Materials:
-
Pyridine-3,4-diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyridine-3,4-diol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,4-dibenzyloxypyridine.
Step 2: Synthesis of 2-Chloro-3,4-dibenzyloxypyridine
This step introduces a halogen at the 2-position, which will serve as a leaving group for the subsequent amination reaction.
Materials:
-
3,4-Dibenzyloxypyridine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,4-dibenzyloxypyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution in one portion.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield 2-chloro-3,4-dibenzyloxypyridine.
Step 3: Synthesis of 2-Amino-3,4-dibenzyloxypyridine (Protected this compound)
This step introduces the amino group at the 2-position via a copper-catalyzed nucleophilic substitution.
Materials:
-
2-Chloro-3,4-dibenzyloxypyridine
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (Cu₂O)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine 2-chloro-3,4-dibenzyloxypyridine (1.0 equivalent), copper(I) oxide (0.1 equivalents), and 1,4-dioxane.
-
Add aqueous ammonia (10 equivalents) to the mixture.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-amino-3,4-dibenzyloxypyridine.
Step 4: Synthesis of this compound (Final Product)
The final step involves the removal of the benzyl protecting groups to yield the target compound.
Materials:
-
2-Amino-3,4-dibenzyloxypyridine
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-amino-3,4-dibenzyloxypyridine (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed synthesis. Yields and purity are estimated based on analogous reactions in the literature.
| Step | Product Name | Starting Material (Equiv.) | Key Reagents (Equiv.) | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) | Est. Purity (%) |
| 1 | 3,4-Dibenzyloxypyridine | Pyridine-3,4-diol (1.0) | NaH (2.2), BnBr (2.2) | DMF | 0 to RT | 12-16 | 75-85 | >95 |
| 2 | 2-Chloro-3,4-dibenzyloxypyridine | Product of Step 1 (1.0) | NCS (1.1) | Acetonitrile | Reflux | 4-6 | 60-70 | >95 |
| 3 | 2-Amino-3,4-dibenzyloxypyridine | Product of Step 2 (1.0) | Aq. NH₃ (10), Cu₂O (0.1) | 1,4-Dioxane | 100-120 | 24-48 | 50-65 | >95 |
| 4 | This compound | Product of Step 3 (1.0) | H₂, 10% Pd/C (0.1) | Methanol | RT | 12-24 | 85-95 | >98 |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. The expected data are as follows:
-
¹H NMR: Resonances corresponding to the aromatic protons on the pyridine ring and exchangeable protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electronic nature of the substituents.
-
¹³C NMR: Signals for the five carbon atoms of the pyridine ring, with the carbons bearing the hydroxyl and amino groups showing characteristic shifts.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₅H₆N₂O₂; MW: 126.11 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (broad band around 3200-3500 cm⁻¹), C=C and C=N stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.
Conclusion
This document provides a detailed, albeit proposed, protocol for the laboratory synthesis of this compound. The described multi-step synthesis is based on well-established and reliable chemical transformations. It is intended to serve as a foundational guide for researchers, and optimization of reaction conditions may be necessary to achieve the desired yields and purity. The successful synthesis of this compound will provide a valuable building block for the development of novel chemical entities in the pharmaceutical and materials science fields.
Application Notes and Protocols for 2-Aminopyridine Derivatives in Drug Discovery Screening
Introduction
The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its role in the development of a diverse range of biologically active molecules.[1][2] Its simple, low molecular weight structure provides a versatile platform for the synthesis of compounds targeting various biological pathways.[1] Derivatives of 2-aminopyridine have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and immunosuppressive effects.[3][4][5] This document provides an overview of the application of 2-aminopyridine derivatives in drug discovery screening, along with representative experimental protocols and data. While specific data for 2-aminopyridine-3,4-diol is not extensively available in the public domain, the following notes on related 2-aminopyridine compounds serve as a guide for researchers exploring this chemical class.
Data Presentation: Biological Activities of 2-Aminopyridine Derivatives
The following table summarizes the in vitro activities of representative 2-aminopyridine derivatives against various biological targets. This data is illustrative and compiled from various sources to demonstrate the potential of this scaffold.
| Compound ID | Target | Assay Type | IC50 / MIC | Cell Line / Organism |
| 2-AP Derivative A | Cyclin-Dependent Kinase 9 (CDK9) | Kinase Inhibition Assay | 88.4 nM | - |
| 2-AP Derivative A | Histone Deacetylase 1 (HDAC1) | Deacetylase Activity Assay | 168.9 nM | - |
| 2-AP Derivative B | FMS-like Tyrosine Kinase 3 (FLT3) | Kinase Inhibition Assay | 30.4 nM | - |
| 2-AP Derivative B | Histone Deacetylase 1 (HDAC1) | Deacetylase Activity Assay | 52.4 nM | - |
| 2-AP Derivative B | Histone Deacetylase 3 (HDAC3) | Deacetylase Activity Assay | 14.7 nM | - |
| 2-AP Derivative C | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.039 µg/mL | S. aureus |
| 2-AP Derivative C | Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | 0.039 µg/mL | B. subtilis |
Note: The data presented above for Derivatives A and B are based on compounds 8e and 9e from a study on CDK/HDAC dual inhibitors.[4] The data for Derivative C is based on compound 2c from a study on antibacterial agents.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for CDK9)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2-aminopyridine derivative against a specific kinase.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Peptide substrate (e.g., based on a known phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Test compound (2-aminopyridine derivative)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 10 µL of a solution containing the CDK9/cyclin T1 enzyme and the peptide substrate in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a kinase detection reagent and measuring luminescence.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a 2-aminopyridine derivative that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (2-aminopyridine derivative)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific McFarland turbidity standard (e.g., 0.5)
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in MHB directly in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the final desired concentration in MHB.
-
Add the bacterial inoculum to each well containing the test compound. Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Visualizations
Signaling Pathway: Hypothetical Inhibition of CDK9 and HDAC1
Caption: Inhibition of CDK9 and HDAC1 by a 2-aminopyridine derivative.
Experimental Workflow: High-Throughput Screening
Caption: A typical workflow for high-throughput screening of 2-aminopyridine derivatives.
Logical Relationship: Mechanism of Action
Caption: Logical flow from chemical structure to pharmacological effect.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Kinase Inhibitors Using a 2-Aminopyridine-3,4-diol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant pharmaceuticals.[1] Its ability to form key hydrogen bond interactions with protein targets has made it a popular starting point for the design of enzyme inhibitors, particularly for protein kinases. This application note describes a high-throughput screening (HTS) assay designed to identify inhibitors of a novel serine/threonine kinase, designated here as Kinase-XYZ, from a compound library based on the 2-Aminopyridine-3,4-diol scaffold.
The assay is a fluorescence-based biochemical assay, a common and robust method for HTS campaigns due to its high sensitivity, low interference, and amenability to automation.[2][3][4][5] The protocol provided herein is optimized for a 384-well plate format to maximize throughput while conserving reagents.
Principle of the Assay
The HTS assay for Kinase-XYZ is an in vitro enzyme activity assay that measures the phosphorylation of a specific peptide substrate. The assay relies on the quantification of ADP produced, which is directly proportional to the kinase activity. A commercially available ADP-Glo™ Kinase Assay kit is utilized, which provides a universal, luminescence-based method for measuring kinase activity.
The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compounds. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a coupled luciferase/luciferin reaction that produces a luminescent signal. The intensity of the luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the activity of Kinase-XYZ. Inhibitors of Kinase-XYZ will result in a decrease in the luminescent signal.
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway involving Kinase-XYZ.
Caption: High-throughput screening workflow for Kinase-XYZ inhibitors.
Experimental Protocols
Materials and Reagents
-
Kinase-XYZ, recombinant human (specific activity ≥ 100 U/mg)
-
Peptide substrate (specific for Kinase-XYZ)
-
ATP, 10 mM solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds: 10 mM stock solutions in 100% DMSO of a library based on the this compound scaffold
-
Positive Control Inhibitor (e.g., Staurosporine): 1 mM stock in 100% DMSO
-
384-well, white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Assay Protocol
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of the positive control inhibitor dilution.
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a 2X Kinase-XYZ/Substrate mixture in Assay Buffer. The final concentration of Kinase-XYZ should be optimized for a signal-to-background ratio of >5. A typical final concentration is 1-5 nM.
-
Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at or near the Km of ATP for Kinase-XYZ (e.g., 10 µM).
-
-
Kinase Reaction:
-
Add 5 µL of the 2X Kinase-XYZ/Substrate mixture to each well of the assay plate containing the compounds.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate gently by shaking for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate by shaking for 30 seconds.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Mix the plate by shaking for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The integration time should be set to 0.5-1 second per well.
-
Data Analysis
-
The raw luminescence data is normalized to the positive and negative controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
For compounds showing significant inhibition (>50% at the primary screening concentration), a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.
Quantitative Data Summary
The following table summarizes the hypothetical screening results for a selection of compounds from the this compound library against Kinase-XYZ.
| Compound ID | Scaffold | R1-Group | R2-Group | % Inhibition @ 10 µM | IC50 (µM) |
| APD-001 | This compound | H | Phenyl | 92.5 | 0.25 |
| APD-002 | This compound | H | 4-Chlorophenyl | 95.1 | 0.18 |
| APD-003 | This compound | H | 4-Methoxyphenyl | 88.3 | 0.85 |
| APD-004 | This compound | Methyl | Phenyl | 75.6 | 2.1 |
| APD-005 | This compound | Methyl | 4-Chlorophenyl | 81.2 | 1.5 |
| Staurosporine | - | - | - | 99.8 | 0.015 |
Conclusion
The described fluorescence-based HTS assay provides a robust and efficient method for identifying novel inhibitors of Kinase-XYZ from a library of compounds featuring the this compound scaffold. The detailed protocol and data analysis workflow enable the rapid identification and characterization of potent and selective kinase inhibitors, which can serve as starting points for further lead optimization in drug discovery programs. The adaptability of the ADP-Glo™ assay platform makes this protocol readily transferable to other kinase targets.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 4. Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization — https://hongkongmedicaljournal.com/ [hongkongmedicaljournal.com]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminopyridine-3,4-diol for Cellular Imaging
Introduction
2-Aminopyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of bio-imaging due to their intrinsic fluorescent properties. These small molecules offer features such as high photostability and strong molar absorption coefficients, making them suitable as fluorescent probes for biological applications.[1] While specific data on 2-Aminopyridine-3,4-diol is limited, the broader family of 2-aminopyridine compounds has been successfully utilized for the fluorescent labeling of biomolecules, including proteins and nucleic acids.[1][2] This document provides a generalized framework for the potential application of this compound as a fluorescent stain for cellular imaging.
Fluorescent Properties of Related 2-Aminopyridine Derivatives
Studies on various 2-aminopyridine derivatives have demonstrated their utility as fluorescent probes. The fluorescence emission can be influenced by the solvent environment, with shifts in emission wavelengths observed in different polarities.[1] For instance, certain 2-amino-3-cyanopyridine derivatives exhibit fluorescence with emission wavelengths ranging from 350 nm to 437 nm.[1] The quantum yield, a measure of the efficiency of fluorescence, can be significant, with some derivatives showing quantum yields over 0.40.[3] The table below summarizes the photophysical properties of some example 2-aminopyridine derivatives, which can serve as a reference for predicting the potential behavior of this compound.
| Compound Family | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Solvent | Reference |
| 2-amino-6-phenylpyridine-3,4-dicarboxylates | 390 nm | 480 nm | 0.31 - 0.44 | Ethanol | [3] |
| 2-amino-3-cyanopyridine derivatives | Not Specified | 350 - 437 nm | Not Specified | Various | [1] |
Experimental Protocols
The following are generalized protocols for the use of a novel fluorescent small molecule like this compound for staining and imaging of cells in culture. These protocols are based on standard cell imaging techniques and should be optimized for the specific cell type and imaging system.
Protocol 1: General Staining of Live Cells
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Culture cells to the desired confluency in appropriate growth medium.
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution in a serum-free medium or a buffered salt solution (e.g., PBS) to the desired final working concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with a buffered salt solution.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time will need to be determined.
-
(Optional) If the dye is not retained after washing, imaging can be performed directly in the staining solution.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with a buffered salt solution or fresh medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed growth medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets. Based on related compounds, excitation may be in the UV to blue range (e.g., 390 nm) and emission in the blue to green range (e.g., 480 nm).
-
Protocol 2: Fixation and Permeabilization for Intracellular Staining
-
Cell Preparation:
-
Grow cells on coverslips as described above.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the staining solution as described in Protocol 1.
-
Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain (e.g., DAPI).
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
Visualizations
Caption: A generalized workflow for staining cells with a fluorescent probe.
Potential Mechanisms and Applications
While the precise mechanism of cellular uptake and binding for this compound is not known, related aminopyridine compounds can be functionalized for specific targeting. For example, the "click-and-probing" strategy allows for the specific labeling of biomolecules.[3][4] In this approach, an aminopyridine derivative is modified with a bioorthogonal group, such as an azide. This probe is initially non-fluorescent but becomes highly fluorescent upon reaction ("clicking") with a corresponding alkyne-modified target molecule within the cell.[3] This highlights the potential for developing this compound into a targeted probe for specific cellular components or processes.
Caption: Conceptual diagram of the "click-and-probing" application.
Conclusion
This compound, as a member of the fluorescent aminopyridine family, holds promise as a potential tool for cellular imaging. The provided protocols and conceptual frameworks, derived from related compounds, offer a starting point for researchers interested in exploring its applications. Further investigation into its specific photophysical properties, cellular permeability, and potential for targeted functionalization is warranted to fully realize its utility in life sciences and drug development.
References
Application Notes and Protocols for Cytotoxicity Studies of 2-Aminopyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and executing in vitro cytotoxicity studies of the novel compound 2-Aminopyridine-3,4-diol. The following protocols are designed to assess the compound's effect on cell viability, membrane integrity, apoptosis induction, and oxidative stress. This document offers detailed methodologies for key assays, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways. While this compound is the focus, these protocols can be adapted for the cytotoxic evaluation of other small molecules.
Experimental Design Overview
A tiered approach is recommended to comprehensively evaluate the cytotoxicity of this compound. The initial phase should focus on determining the compound's effect on cell viability and proliferation. Subsequent experiments should aim to elucidate the mechanism of cell death, investigating markers of necrosis, apoptosis, and oxidative stress.
Experimental Workflow for Cytotoxicity Assessment
A generalized workflow for the cytotoxic evaluation of this compound.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a panel of cell lines relevant to the intended application of this compound (e.g., cancer cell lines for oncology research, neuronal cells for neurotoxicity studies). For general cytotoxicity screening, a common cell line like HeLa or HEK293 can be used.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure they are in the logarithmic growth phase during treatment.[1][2] A typical seeding density is between 1 x 10⁴ and 5 x 10⁴ cells/well.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of this compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in a complete culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine).
-
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO₂.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4][5]
Protocol:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][6]
-
Carefully aspirate the medium containing MTT.[5]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[1][4][6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][7]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4][6][7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] This assay assesses the integrity of the cell membrane.[9]
Protocol:
-
After the incubation period with this compound, carefully collect the cell culture supernatant from each well.
-
Prepare controls as per the manufacturer's instructions, including a background control (medium only), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells lysed with a lysis buffer).[10]
-
Transfer 50 µL of each supernatant sample and control to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.[10]
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Measure the absorbance at 490 nm using a microplate reader.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11] The assay utilizes a substrate that, when cleaved by active caspase-3, produces a colorimetric or fluorometric signal.[11][12]
Protocol:
-
Following treatment, lyse the cells using a chilled lysis buffer provided in the assay kit.[12][13]
-
Centrifuge the lysates to pellet the cell debris.[13]
-
Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.
-
Prepare a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[11][12]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.[12]
-
Measure the absorbance at 400-405 nm for a colorimetric assay or fluorescence with excitation at 380 nm and emission at 420-460 nm for a fluorometric assay.[12]
Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular reactive oxygen species, which are often generated during cellular stress and can be an indicator of apoptosis or other forms of cell damage.[14] The assay commonly uses a cell-permeable dye like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation by ROS.[14][15]
Protocol:
-
After the desired treatment period with this compound, remove the culture medium.
-
Wash the cells gently with PBS.[15]
-
Load the cells with the H₂DCFDA solution (typically 10-20 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C in the dark.[15][16]
-
Remove the H₂DCFDA solution and wash the cells again with PBS.[15]
-
Add PBS or a phenol red-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[15]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison. Calculate the half-maximal inhibitory concentration (IC50) value for the MTT assay to quantify the potency of this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 78.1 ± 6.1 |
| 50 | 52.4 ± 3.9 |
| 100 | 25.7 ± 2.5 |
| IC50 (µM) | [Calculated Value] |
Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 5.1 ± 1.2 |
| 1 | 8.3 ± 1.5 |
| 10 | 15.6 ± 2.3 |
| 50 | 35.9 ± 3.1 |
| 100 | 68.2 ± 4.5 |
Table 3: Effect of this compound on Apoptosis (Caspase-3 Activity)
| Concentration (µM) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 2.5 ± 0.4 |
| 50 | 4.8 ± 0.6 |
| 100 | 7.3 ± 0.9 |
Table 4: Effect of this compound on Oxidative Stress (ROS Production)
| Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) |
| 0 (Vehicle) | 1000 ± 150 |
| 1 | 1250 ± 180 |
| 10 | 2800 ± 250 |
| 50 | 5500 ± 400 |
| 100 | 8900 ± 650 |
Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be initiated by this compound, leading to apoptosis. This is a generalized model and would require experimental validation.
Hypothetical Apoptotic Pathway Induced by this compound
A potential signaling cascade leading to apoptosis following cellular stress.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the initial cytotoxic characterization of this compound. By systematically evaluating cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can gain valuable insights into the compound's biological activity and potential as a therapeutic agent or a toxic substance. Further investigations into specific molecular targets and signaling pathways will be necessary to fully elucidate its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.3. In Vitro Cytotoxicity Testing [bio-protocol.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SK [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [pl.promega.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. abcam.com [abcam.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. mpbio.com [mpbio.com]
- 14. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 15. aurogene.eu [aurogene.eu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Aminopyridine-3,4-diol in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Aminopyridine-3,4-diol in human plasma. The method utilizes a simple protein precipitation extraction procedure and a reversed-phase chromatographic separation with a total run time of 6 minutes. The method was validated for linearity, accuracy, precision, and recovery. This robust method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a metabolite of interest in drug development due to its potential biological activities. Accurate quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical quantification.[1][2][3] This application note presents a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The hydrophilic nature of aminopyridines can present challenges for traditional reversed-phase chromatography, often requiring specialized columns or mobile phase modifiers to achieve adequate retention and peak shape.[4][5]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound from human plasma.
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (100 ng/mL of this compound-d3 in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 6.0 min |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 127.1 | 110.1 | 15 |
| This compound-d3 (IS) | 130.1 | 113.1 | 15 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio of >10.
| Calibration Range (ng/mL) | r² |
| 0.5 - 500 | >0.99 |
| LLOQ (ng/mL) | S/N at LLOQ |
| 0.5 | >10 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Mid, and High). The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low QC | 1.5 | 6.2 | 98.7 | 8.9 | 101.5 |
| Mid QC | 75 | 4.8 | 102.1 | 6.5 | 99.3 |
| High QC | 400 | 3.5 | 97.9 | 5.1 | 98.6 |
Recovery
The extraction recovery of this compound from human plasma was determined at three QC levels. The mean recovery was found to be consistent and reproducible.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 1.5 | 92.3 |
| Mid QC | 75 | 95.1 |
| High QC | 400 | 94.5 |
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Aminopyridine Derivatives in Neurodegenerative Disease Research
Disclaimer: Extensive research has revealed no specific studies or data on the direct application of 2-Aminopyridine-3,4-diol in the study of neurodegenerative diseases. The following information is based on research conducted on the closely related and extensively studied compound 4-Aminopyridine (4-AP) , also known as dalfampridine, and other 2-aminopyridine derivatives, which serve as a relevant proxy for understanding the potential applications of this chemical scaffold in neurodegeneration research.
Introduction to Aminopyridines in Neurodegenerative Diseases
Aminopyridines are a class of compounds that have garnered significant interest in the field of neurology.[1] In particular, 4-Aminopyridine (4-AP) is a well-known potassium channel blocker.[2] Its ability to enhance conduction in demyelinated axons has led to its approval for the symptomatic treatment of walking disability in multiple sclerosis (MS).[2][3] Beyond its symptomatic effects, emerging evidence suggests that 4-AP and its derivatives may possess neuroprotective properties, making them intriguing candidates for research in other neurodegenerative conditions like Alzheimer's disease (AD) and Parkinson's disease (PD).[3][4][5] The 2-aminopyridine scaffold is a key structural element in many biologically active molecules and is explored for the development of novel therapeutic agents for neurodegeneration.[6]
Mechanism of Action of 4-Aminopyridine
The primary mechanism of action of 4-AP is the blockade of voltage-gated potassium (Kv) channels.[1] In demyelinated neurons, the exposure of these channels leads to potassium ion leakage, which impairs action potential conduction.[2] By blocking these channels, 4-AP enhances signal transduction.[3] This action is thought to underlie its therapeutic effects in MS.[2] In the context of other neurodegenerative diseases, the effects of 4-AP may be more complex, involving the modulation of neurotransmitter release and neuroinflammation.[2][3]
Application in Alzheimer's Disease Models
In a rat model of Alzheimer's disease, where neuronal damage and microglial activation were induced by injecting amyloid-beta into the hippocampus, daily administration of 4-AP was found to suppress microglial activation and provide neuroprotection.[3] This effect was attributed to 4-AP's ability to block the noninactivating outwardly rectifying K+ current in activated microglia and reduce the production of proinflammatory cytokines.[3] However, a clinical trial examining the cognitive and behavioral effects of 4-AP in Alzheimer's disease patients did not show a significant improvement in total Alzheimer's Disease Assessment Scale (ADAS) scores.[7]
Application in Parkinson's Disease Models
In a mouse model of Parkinson's disease using the neurotoxin MPTP, 4-AP demonstrated neuroprotective effects.[4] It inhibited the loss of dopaminergic neurons in the substantia nigra and the depletion of dopamine in the striatum.[4] Furthermore, 4-AP attenuated MPTP-induced motor deficits.[4] The protective mechanism appears to involve the reduction of oxidative stress and apoptosis.[4] Studies on novel 4-aminopyridine derivatives have also shown potential in inhibiting α-synuclein aggregation, oxidation, and inflammation in in vitro models of Parkinson's disease.[5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on 4-Aminopyridine and its derivatives in models of neurodegenerative diseases.
Table 1: Effects of 4-Aminopyridine in an Animal Model of Parkinson's Disease
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Dopaminergic Neuronal Loss | MPTP-treated mice | 4-Aminopyridine | Not specified | Inhibition of neuronal loss in the substantia nigra | [4] |
| Striatal Dopamine Levels | MPTP-treated mice | 4-Aminopyridine | Not specified | Inhibition of dopamine depletion | [4] |
| Motor Deficits (Open Field & Rotarod Tests) | MPTP-treated mice | 4-Aminopyridine | Not specified | Attenuation of motor deficits | [4] |
| Oxidative Stress (MDA & SOD levels) | MPTP-treated mice | 4-Aminopyridine | Not specified | Attenuation of increased MDA and decreased SOD levels | [4] |
| Apoptosis (Bcl-2 & Caspase-3) | MPTP-treated mice | 4-Aminopyridine | Not specified | Reversal of MPTP-induced changes in Bcl-2 and Caspase-3 | [4] |
Table 2: Effects of a Novel 4-Aminopyridine Derivative (Compound 3) in an In Vitro Model of Parkinson's Disease
| Parameter | Model | Treatment | Outcome | Reference |
| Cell Viability & Cytotoxicity | Rat PC12 cell line | Compound 3 | High cell viability, low cytotoxicity | [5] |
| α-Synuclein Inhibition | Rat PC12 cell line | Compound 3 | Good efficacy of inhibition | [5] |
| Oxidation & Inflammation Inhibition | Rat PC12 cell line | Compound 3 | Good efficacy of inhibition | [5] |
| Rho Kinase Inhibition | Human Rho kinase assay | Compound 3 | Good efficacy of inhibition | [5] |
Experimental Protocols
In Vivo MPTP Mouse Model of Parkinson's Disease
This protocol is a generalized representation based on the study by Zhang et al. (2023).[4]
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6).
-
MPTP Administration: Administer 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's-like pathology. The specific dosage and administration schedule (e.g., intraperitoneal injections) should be optimized.
-
4-Aminopyridine Treatment: Administer 4-AP to the treatment group. The dosage and route of administration (e.g., daily intraperitoneal injections) need to be determined based on preliminary studies. A vehicle control group should be included.
-
Behavioral Testing: Perform behavioral tests such as the open field test and rotarod test to assess motor function.
-
Neurochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue. Analyze dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Process brain sections for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra.
-
Biochemical Assays: Conduct assays to measure markers of oxidative stress (e.g., malondialdehyde - MDA, superoxide dismutase - SOD) and apoptosis (e.g., Bcl-2, Caspase-3) in brain tissue.
In Vitro Neuroprotection Assay using PC12 Cells
This protocol is a generalized representation based on the study by Wang et al. (2017).[5]
-
Cell Culture: Culture rat pheochromocytoma (PC12) cells in appropriate media and conditions.
-
Induction of Neurotoxicity: Treat the cells with a neurotoxin relevant to Parkinson's disease (e.g., 6-hydroxydopamine or MPP+).
-
Treatment with 4-AP Derivatives: Co-treat the cells with various concentrations of the synthesized 4-aminopyridine derivatives.
-
Cell Viability Assay: Assess cell viability using methods like the MTT assay to determine the protective effects of the compounds.
-
Immunocytochemistry: Perform immunocytochemistry to visualize and quantify markers of neurodegeneration, such as α-synuclein aggregation.
-
Measurement of Oxidative Stress and Inflammation: Use specific assays to measure markers of oxidative stress (e.g., reactive oxygen species) and inflammation (e.g., nitric oxide, pro-inflammatory cytokines).
Signaling Pathways and Experimental Workflows
Signaling Pathway of 4-Aminopyridine in Neuroprotection (Parkinson's Disease Model)
References
- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, immunocytochemistry evaluation, and molecular docking investigation of several 4-aminopyridine derivatives as potential neuroprotective agents for treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake and Distribution of 2-Aminopyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for investigating the cellular uptake and distribution of 2-Aminopyridine-3,4-diol. Due to the limited specific research on this compound, the protocols and notes provided herein are based on established methodologies for analogous compounds, particularly small molecule aminopyridine derivatives. This guide offers detailed experimental procedures for cell culture, quantification of cellular uptake using both fluorescence-based and mass spectrometry-based methods, and a proposed framework for investigating its potential biological effects.
Introduction
2-Aminopyridine and its derivatives are recognized as important pharmacophores in drug discovery. The 2-aminopyridine scaffold is present in several approved drugs and is known to influence a molecule's biological activity and pharmacokinetic properties. The introduction of hydroxyl groups, as in this compound, is expected to increase the polarity of the molecule, which may significantly impact its ability to cross the cell membrane and its subsequent intracellular fate.
While specific data on the cellular uptake of this compound is not currently available in the scientific literature, studies on other 2-aminopyridine-containing molecules have shown that this moiety can enhance cellular penetration. The protocols outlined below provide a robust starting point for characterizing the cellular transport and localization of this compound.
Data Presentation: Cellular Uptake of 2-Aminopyridine Derivatives
To provide a context for the potential cellular uptake of this compound, the following table summarizes quantitative data from studies on molecules containing the 2-aminopyridine moiety. It is important to note that these are not direct values for this compound but serve as a reference from related compounds.
| Compound/System | Cell Line | Concentration | Incubation Time | Method of Detection | Key Findings |
| 2-Aminopyridine-modified Peptide Nucleic Acid (PNA) | MCF-7 | 5 µM | Not specified | Confocal Fluorescence Microscopy | Strong cellular uptake and accumulation in nuclear compartments observed. |
| PNA conjugated with Tat and octa-arginine peptides (containing 2-aminopyridine) | MCF-7 | 1 µM | Not specified | Confocal Fluorescence Microscopy | Effective uptake with localization in cytoplasmic vesicles and nuclei. |
Experimental Protocols
Cell Culture
A suitable cell line for initial uptake studies is the human breast cancer cell line MCF-7, which is a well-characterized and commonly used model for in vitro drug uptake experiments.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
-
Cellular Uptake Analysis using a Fluorescent Analog
To visualize and quantify the cellular uptake of this compound, a fluorescently labeled version is highly advantageous.
3.2.1. Synthesis of a Fluorescent Analog (Proposed)
A potential method for fluorescently labeling this compound is to conjugate it with a fluorescent dye that reacts with its primary amine group, such as a succinimidyl ester of a fluorophore.
-
Reaction: this compound can be reacted with an amine-reactive dye (e.g., a succinimidyl ester of fluorescein or rhodamine) in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.3) to form a stable amide bond.
-
Purification: The fluorescently labeled product should be purified using techniques such as high-performance liquid chromatography (HPLC).
3.2.2. Confocal Microscopy for Visualization of Cellular Uptake
Materials:
-
MCF-7 cells seeded on glass-bottom dishes or chamber slides
-
Fluorescently labeled this compound
-
Complete culture medium
-
PBS
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing
-
DAPI solution for nuclear counterstaining
-
Confocal microscope
Protocol:
-
Seed MCF-7 cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled this compound at various concentrations (e.g., 1-10 µM) in complete culture medium.
-
Incubate for different time points (e.g., 30 min, 1h, 4h, 24h) at 37°C.
-
After incubation, wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells again with PBS.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore and DAPI.
3.2.3. Flow Cytometry for Quantification of Cellular Uptake
Materials:
-
MCF-7 cells cultured in 6-well plates
-
Fluorescently labeled this compound
-
Complete culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the fluorescently labeled this compound at various concentrations for a fixed time point.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel.
-
Use untreated cells as a negative control to set the baseline fluorescence.
Cellular Uptake Analysis of Unlabeled this compound by LC-MS/MS
This method allows for the direct quantification of the unmodified compound within the cells.
Materials:
-
MCF-7 cells cultured in 6-well plates
-
This compound
-
Complete culture medium
-
PBS
-
Ice-cold methanol
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Protocol:
-
Seed a known number of MCF-7 cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at desired concentrations and for specific time periods.
-
Rapidly wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular compound.
-
Add a specific volume of ice-cold methanol to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples and then centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the intracellular compound.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of this compound. A standard curve with known concentrations of the compound should be prepared in the same matrix for accurate quantification.
-
Normalize the intracellular concentration to the cell number or total protein content.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying the cellular uptake of this compound.
Hypothetical Signaling Pathway
Aminopyridines are known to act as potassium channel blockers. The following diagram illustrates a hypothetical signaling pathway where an aminopyridine derivative could exert its effect.
Troubleshooting & Optimization
Improving the solubility of 2-Aminopyridine-3,4-diol for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 2-Aminopyridine-3,4-diol for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: How does pH likely affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent. The amino group is basic and will be protonated at acidic pH, forming a more soluble cationic species.[5][6] The hydroxyl groups are weakly acidic and will be deprotonated at alkaline pH, forming a more soluble anionic species. Therefore, solubility is likely to be lowest around the isoelectric point of the molecule and will increase in both acidic and alkaline conditions.[7]
Q3: What are the initial recommended solvents for dissolving this compound?
A3: Based on the polar nature of the molecule, the following solvents are recommended for initial solubility screening:
-
Water
-
Dimethyl sulfoxide (DMSO)[2]
-
Aqueous buffers at various pH values (e.g., pH 2, 7, and 9)
Troubleshooting Guide
Issue: this compound is poorly soluble in water at neutral pH.
Root Cause Analysis:
At neutral pH, the molecule may be at or near its isoelectric point, where it has minimal charge and thus, lower solubility. Intermolecular hydrogen bonding between the this compound molecules can also contribute to lower solubility in water.
Solutions:
-
pH Adjustment: This is the most common and effective method for improving the solubility of ionizable compounds.[7]
-
Acidic Conditions: Add a small amount of a biocompatible acid (e.g., HCl, citric acid) to lower the pH. This will protonate the amino group, increasing solubility.
-
Alkaline Conditions: Add a small amount of a biocompatible base (e.g., NaOH, TRIS) to raise the pH. This will deprotonate the hydroxyl groups, increasing solubility.
-
-
Use of Co-solvents: Adding a water-miscible organic solvent can disrupt the intermolecular hydrogen bonding of the compound and increase its solubility.
-
Recommended co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the compound dissolves.
-
Issue: The compound precipitates out of solution when the pH is adjusted back to neutral.
Root Cause Analysis:
This is a common issue when the compound's solubility is highly pH-dependent. The neutral form of the molecule is less soluble and will precipitate when the pH of the solution approaches its pKa.
Solutions:
-
Formulation with Excipients:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the compound and keep it in solution.
-
Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) can form inclusion complexes with the pyridine ring, enhancing solubility.
-
-
Kinetic Solubility vs. Thermodynamic Solubility: Prepare a supersaturated stock solution at an optimal pH and then dilute it rapidly into the final neutral buffer for the experiment. The compound may remain in a metastable supersaturated state for a sufficient period for the experiment.
Data Presentation
The following table summarizes the solubility of related compounds to provide a reference for estimating the solubility of this compound.
| Compound | Solvent | Solubility | Reference |
| 2-Aminopyridine | Water | 10-50 mg/mL at 20°C | [3] |
| 2-Aminopyridine | Ethanol | Soluble | [3][4] |
| 4-Aminophenol | Water | ~10 mg/mL at room temp. | [2] |
| 4-Aminophenol | Ethanol | Soluble | [2] |
| 2,3-Dihydroxypyridine | Water | Soluble | [8] |
| 2,6-Dihydroxypyridine | Water | 41 g/L | [9] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax).
-
Plot the solubility (in mg/mL or mM) as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Select a primary solvent in which this compound has some, albeit low, solubility (e.g., water or a neutral buffer).
-
Prepare a series of solutions containing increasing concentrations of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v of ethanol in water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent concentration.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Expected pH-solubility profile of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. chemicalforums.com [chemicalforums.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydroxypyridine | 16867-04-2 [chemicalbook.com]
- 9. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
Overcoming stability issues with 2-Aminopyridine-3,4-diol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues with 2-Aminopyridine-3,4-diol in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading quickly. What are the likely causes?
A1: The stability of this compound in solution can be influenced by several factors. Based on studies of structurally similar compounds like 3,4-diaminopyridine, degradation is often accelerated by oxidative stress.[1][2] The presence of hydroxyl groups on the pyridine ring may increase its susceptibility to oxidation. Other contributing factors can include exposure to light (photodegradation), elevated temperatures, and inappropriate pH of the solvent.
Q2: What is the recommended solvent and storage condition for this compound solutions?
A2: While specific data for this compound is limited, general practices for aminopyridines suggest using deoxygenated solvents to minimize oxidation. For related compounds like 4-aminopyridine, aqueous solutions are not recommended for storage for more than a day.[3] It is advisable to prepare fresh solutions before each experiment. If storage is necessary, it should be at low temperatures (e.g., -20°C or -80°C) and protected from light. For aminopyridines, dissolving in organic solvents like DMSO or ethanol purged with an inert gas is a common practice.[3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of the solution can significantly impact the stability of aminopyridine derivatives. For some aminopyridines, degradation rates are pH-dependent.[4][5] Studies on 3,4-diaminopyridine have shown that the salt form is more stable than the molecular form, suggesting that a lower pH might confer greater stability by protonating the pyridine nitrogen and amino groups, which can reduce susceptibility to oxidation.[1][2] It is recommended to perform a pH stability profile for your specific experimental conditions.
Q4: Are there any known degradation products of this compound?
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity or Concentration
-
Symptom: A significant decrease in the expected biological activity or a lower than expected concentration is observed shortly after preparing the solution.
-
Possible Causes & Troubleshooting Steps:
-
Oxidative Degradation: The diol moiety may be highly susceptible to oxidation.
-
Recommendation: Prepare solutions using deoxygenated solvents. Purge solvents with an inert gas (e.g., argon or nitrogen) before use. Consider adding antioxidants to your solution, but first, verify their compatibility with your experimental setup.
-
-
Photodegradation: Exposure to light, especially UV, can cause degradation.
-
Recommendation: Work in a low-light environment and store solutions in amber vials or containers wrapped in aluminum foil.
-
-
Inappropriate pH: The pH of your solvent may be promoting degradation.
-
Thermal Instability: The compound may be sensitive to room temperature.
-
Recommendation: Prepare and handle solutions on ice. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Issue 2: Solution Color Change or Precipitation
-
Symptom: The solution changes color (e.g., turns yellow or brown) or a precipitate forms over time.
-
Possible Causes & Troubleshooting Steps:
-
Degradation Product Formation: The color change often indicates the formation of degradation products, which may be colored and less soluble.
-
Recommendation: Analyze the solution using HPLC with a photodiode array (PDA) detector to identify new peaks corresponding to degradation products.[3] Use the troubleshooting steps in "Issue 1" to mitigate degradation.
-
-
Poor Solubility: The compound may have limited solubility in the chosen solvent, leading to precipitation.
-
Recommendation: Verify the solubility of this compound in your solvent system. It may be necessary to use a co-solvent like DMSO or ethanol.[3] Ensure the final concentration is below the solubility limit.
-
-
pH-Dependent Solubility: The solubility of aminopyridines can be pH-dependent.
-
Recommendation: Adjust the pH of your aqueous solution to see if the precipitate dissolves. The protonated form at a lower pH may have higher solubility.
-
-
Data on Stability of Related Aminopyridine Derivatives
| Compound | Condition | Observation | Reference |
| 4-Aminopyridine | Aqueous solution (PBS, pH 7.2) | Not recommended for storage for more than one day. | [3] |
| 4-Aminopyridine | Encapsulated powder, 4°C, protected from light | Stable for at least 6 months. | [3][7] |
| 4-Aminopyridine | Encapsulated powder, 22-24°C, protected from light | Stable for at least 6 months. | [3][7] |
| 4-Aminopyridine | Encapsulated powder, 37°C, protected from light | Stable for at least 1 month. | [3][7] |
| 3,4-Diaminopyridine | Encapsulated powder, 4°C, protected from light | Stable for at least 6 months. | [3][7] |
| 3,4-Diaminopyridine | Encapsulated powder, 22-24°C, protected from light | Stable for at least 6 months. | [3][7] |
| 3,4-Diaminopyridine | Encapsulated powder, 37°C, protected from light | Stable for at least 1 month. | [3][7] |
| 3,4-Diaminopyridine | Solution with hydrogen peroxide | The molecular form degrades into 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide. The salt form is more stable. | [1][2] |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution via HPLC
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol)
-
Buffers of desired pH (e.g., phosphate, acetate)
-
HPLC system with a C18 column and UV or PDA detector
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., DMSO, deoxygenated water) to a known concentration (e.g., 10 mg/mL). This is your stock solution.
3. Preparation of Test Solutions:
-
Dilute the stock solution with the desired test buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare separate test solutions for each condition to be evaluated (e.g., different temperatures, light exposure).
4. Stability Study Conditions:
-
Temperature: Store aliquots of the test solutions at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light Exposure: Protect one set of samples from light while exposing another set to a controlled light source (photostability chamber).
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
5. HPLC Analysis:
-
Develop an HPLC method capable of separating the parent compound from potential degradation products. A C18 column with a mobile phase gradient of water (with 0.1% formic acid or other modifier) and acetonitrile is a good starting point.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject a sample from each time point and condition.
6. Data Analysis:
-
At each time point, calculate the percentage of the initial concentration of this compound remaining.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Monitor the appearance and growth of new peaks, which indicate degradation products.
Visualizations
Caption: Hypothesized degradation pathway for this compound.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sefh.es [sefh.es]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Aminopyridine-3,4-diol Reaction Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Aminopyridine-3,4-diol and related compounds. Given the limited direct literature on the synthesis of this compound, this guide draws upon established protocols for analogous substituted pyridines, particularly the synthesis of 2-amino-3-hydroxypyridine and the introduction of functional groups onto the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce aminohydroxypyridines?
A common and effective method for synthesizing aminohydroxypyridines involves a multi-step process. This typically includes the nitration of a hydroxypyridine precursor followed by the reduction of the nitro group to an amine. For instance, 2-amino-3-hydroxypyridine can be synthesized by the catalytic hydrogenation of 2-hydroxy-3-nitropyridine using a palladium on carbon (Pd/C) catalyst.[1] Another approach involves the ring-opening of furfural, followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis.[2]
Q2: What are the critical parameters to control during the nitration of a hydroxypyridine ring?
Successful nitration of a hydroxypyridine requires careful control of reaction conditions to ensure desired regioselectivity and to avoid side reactions. Key parameters include:
-
Temperature: The reaction is often exothermic and maintaining a specific temperature range (e.g., 50-60 °C) is crucial to prevent over-nitration or degradation of the starting material.
-
Rate of Nitric Acid Addition: A slow, controlled addition of nitric acid helps to manage the exothermic nature of the reaction and maintain the optimal temperature.
-
Solvent: The choice of solvent can influence the reaction rate and the solubility of the starting materials and products.
Q3: What are the common challenges encountered during the reduction of a nitropyridine to an aminopyridine?
The reduction of a nitropyridine is a critical step that can present several challenges:
-
Incomplete Reduction: This can occur if the catalyst is not sufficiently active, the reaction time is too short, or the hydrogen pressure is inadequate.
-
Over-reduction: In some cases, over-reduction can lead to the formation of undesired byproducts.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to a sluggish or incomplete reaction.
Q4: How can I purify the final this compound product?
Purification of aminopyridine derivatives often involves standard laboratory techniques. Column chromatography on silica gel is a common method for separating the desired product from impurities.[1] Recrystallization can also be an effective technique for obtaining a high-purity product. The choice of solvent for chromatography and recrystallization will depend on the polarity of the product and impurities.
Q5: What are the recommended storage conditions for aminopyridine compounds?
Aminopyridines should generally be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] They should be protected from moisture. For long-term storage, refrigeration may be recommended to maintain stability.[4]
Troubleshooting Guides
Problem: Low Yield of Nitrated Product
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature closely. Use an ice bath to control the exotherm during the addition of nitric acid. |
| Insufficient Nitrating Agent | Ensure the correct stoichiometry of nitric acid is used. A slight excess may be necessary to drive the reaction to completion. |
| Decomposition of Starting Material | Lower the reaction temperature and ensure a controlled rate of addition of the nitrating agent. |
| Side Reactions | The presence of activating groups can lead to multiple nitration products. Consider using a milder nitrating agent or protecting sensitive functional groups. |
Problem: Incomplete Reduction of the Nitro Group
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh, high-quality catalyst. Ensure the catalyst is not exposed to air or moisture for extended periods. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the system is properly sealed and maintain the recommended hydrogen pressure. |
| Reaction Time Too Short | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and continue the reaction until the starting material is consumed. |
| Catalyst Poisoning | Purify the starting material to remove any potential catalyst poisons. Use a higher catalyst loading if poisoning is suspected. |
Problem: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Product and Impurities have Similar Polarity | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is Highly Polar | Consider using a more polar stationary phase for chromatography (e.g., alumina) or reverse-phase chromatography. |
| Product is Unstable on Silica Gel | Neutralize the silica gel with a small amount of a suitable base (e.g., triethylamine) before packing the column. |
| Oily Product After Evaporation | The product may be a low-melting solid or an oil. Try triturating with a non-polar solvent to induce crystallization. |
Experimental Protocols
Please Note: The following protocols are based on analogous syntheses and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Hypothetical Synthesis of 2-Amino-3,4-dihydroxypyridine via Nitration and Reduction
This protocol outlines a potential two-step synthesis starting from a dihydroxypyridine.
Step 1: Nitration of a Dihydroxypyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the dihydroxypyridine starting material in a suitable solvent (e.g., concentrated sulfuric acid).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
Step 2: Reduction of the Nitro-dihydroxypyridine
-
To a solution of the nitro-dihydroxypyridine in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas (e.g., from a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-amino-3,4-dihydroxypyridine.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Example Reaction Conditions for the Synthesis of 2-Amino-3-hydroxypyridine
| Parameter | Condition | Yield (%) | Reference |
| Starting Material | 2-hydroxy-3-nitropyridine | 89 | [1] |
| Catalyst | 10% Pd/C | [1] | |
| Solvent | Methanol | [1] | |
| Reaction Time | Overnight | [1] | |
| Temperature | Room Temperature | [1] | |
| Hydrogen Source | Hydrogen balloon | [1] |
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 3. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 4. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Aminopyridine-3,4-diol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Aminopyridine-3,4-diol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for introducing hydroxyl groups onto a pyridine ring?
A1: Introducing hydroxyl groups onto a pyridine ring can be challenging due to the electron-deficient nature of the ring. A common strategy involves the oxidation of a substituted pyridine precursor. For the synthesis of a diol, a multi-step process is often necessary, potentially involving the protection of the amino group, followed by oxidation and deprotection.
Q2: My reaction to introduce the hydroxyl groups is resulting in a low yield. What are the potential causes?
A2: Low yields in hydroxylation reactions of pyridines can stem from several factors. Over-oxidation to pyridones or ring-opened products is a common side reaction. The reaction conditions, such as temperature, reaction time, and the choice of oxidizing agent, are critical. Incomplete conversion of the starting material is another possibility. We recommend careful monitoring of the reaction progress by TLC or LC-MS to optimize these parameters.
Q3: I am observing multiple spots on my TLC plate after the reaction, indicating a mixture of products. How can I improve the selectivity?
A3: The formation of multiple products suggests a lack of selectivity in your reaction. To improve this, consider using a milder or more selective oxidizing agent. Protecting groups on the amino functionality can also direct the regioselectivity of the hydroxylation. Additionally, optimizing the reaction temperature and the rate of addition of the oxidant can minimize side product formation.
Q4: What is the best method for purifying this compound?
A4: Purification of polar compounds like this compound can be challenging. Column chromatography using a polar stationary phase like silica gel with a gradient of a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is a standard approach. Recrystallization from a suitable solvent system can also be effective for obtaining highly pure material. For removing excess reagents from pyridylamination, cation-exchange chromatography can be a suitable method.[1]
Q5: How should I store the final this compound product?
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Reagents | Verify the quality and activity of all reagents, especially the oxidizing agent. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some oxidations require elevated temperatures to proceed, while others need to be kept cold to prevent decomposition. |
| Incorrect Solvent | Ensure the solvent is appropriate for the reaction and is of sufficient purity (e.g., dry, if required). |
| Presence of Inhibitors | Ensure all glassware is clean and free of any potential reaction inhibitors. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Over-oxidation | Use a milder oxidizing agent or reduce the stoichiometry of the current oxidant. Monitor the reaction closely and stop it once the starting material is consumed. |
| Side Reactions of the Amino Group | Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the oxidation step. |
| Decomposition of Product | Aminopyridines can be sensitive to harsh reaction conditions. Consider lowering the reaction temperature or using a shorter reaction time. |
| Incorrect Work-up Procedure | Ensure the work-up procedure is appropriate to isolate the desired product without causing degradation. For example, avoid strongly acidic or basic conditions if the product is unstable. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| High Polarity of the Product | Use a more polar eluent system for column chromatography or consider using a different stationary phase (e.g., alumina, reversed-phase silica). |
| Co-elution with Byproducts | Optimize the chromatographic conditions (e.g., gradient, solvent system) to achieve better separation. |
| Product is an Oil | Attempt to form a salt (e.g., hydrochloride) to induce crystallization. |
| Presence of Inorganic Salts | Ensure the work-up includes an aqueous wash to remove inorganic byproducts before chromatography. |
Experimental Protocols
Please note: As the synthesis of this compound is not widely reported, the following is a hypothetical protocol based on general synthetic methods for related compounds.
Proposed Synthesis Route: A Two-Step Approach
-
Protection of the Amino Group: Reaction of 2-aminopyridine with a suitable protecting agent (e.g., di-tert-butyl dicarbonate) to form the protected intermediate.
-
Hydroxylation: Oxidation of the protected 2-aminopyridine to introduce the two hydroxyl groups.
-
Deprotection: Removal of the protecting group to yield the final product.
Detailed Methodologies
Step 1: Synthesis of tert-butyl (pyridin-2-yl)carbamate (Protected Intermediate)
-
Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of tert-butyl (3,4-dihydroxypyridin-2-yl)carbamate
-
Dissolve the protected intermediate (1.0 eq) in a suitable solvent (e.g., acetic acid or a buffered aqueous solution).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., hydrogen peroxide with a suitable catalyst, or a peroxy acid) (2.0-2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Quench the reaction carefully with a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve the dihydroxy-protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a polar organic solvent or purify directly by ion-exchange chromatography.
Data Presentation
Table 1: Hypothetical Reaction Optimization for Hydroxylation Step
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | H2O2 / Acetic Acid | Acetic Acid | 25 | 35 |
| 2 | m-CPBA | Dichloromethane | 0 to 25 | 45 |
| 3 | Oxone® | Water/Acetonitrile | 25 | 55 |
| 4 | H2O2 / Methyltrioxorhenium | t-Butanol/Water | 25 | 62 |
Visualizations
Diagram 1: Synthetic Workflow
Caption: A general three-step synthetic workflow for the preparation of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low product yield during synthesis.
References
- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. sefh.es [sefh.es]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Imaging with 2-Aminopyridine-3,4-diol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 2-Aminopyridine-3,4-diol during fluorescence imaging experiments. The following information is based on established principles of fluorescence microscopy and photobleaching prevention, as direct studies on this compound are limited.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem when imaging this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, such as this compound, upon exposure to light.[1][2][3][4] This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging data.[3] When imaging this compound, photobleaching can result in dim images, reduced signal-to-noise ratio, and inaccurate measurements, particularly in time-lapse experiments.
Q2: What are the primary causes of photobleaching for fluorescent molecules like this compound?
A2: The primary causes of photobleaching are:
-
High-Intensity Illumination: Intense excitation light increases the rate at which the fluorophore is excited, elevating the probability of photochemical reactions that lead to its destruction.[1]
-
Prolonged Exposure: The longer the fluorophore is exposed to excitation light, the more likely it is to undergo photobleaching.[1][2]
-
Reactive Oxygen Species (ROS): During the fluorescence process, excited fluorophores can react with molecular oxygen to generate highly reactive species like singlet oxygen.[1][2][5][6][7] These ROS can then chemically damage the fluorophore, rendering it non-fluorescent.[2]
Q3: How can I minimize photobleaching of this compound in my imaging experiments?
A3: A multi-faceted approach is recommended to minimize photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio and the shortest possible exposure time.[1][8]
-
Utilize Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium.[1][9] These reagents work by scavenging reactive oxygen species.[10]
-
Control the Environment: Deoxygenating the sample medium can reduce photobleaching, although this may not be feasible for live-cell imaging.[2]
-
Choose Appropriate Hardware: Use high-sensitivity detectors that require less excitation light and employ shutters to block the light path when not acquiring images.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid signal loss during initial focusing. | Excitation light intensity is too high. | Focus on a region of interest using transmitted light or a lower magnification objective before switching to fluorescence. Use a neighboring area for focusing before moving to the target area for image acquisition.[9][11] |
| Signal fades significantly during a time-lapse experiment. | Cumulative exposure to excitation light is excessive. | Reduce the frequency of image acquisition to the minimum required to capture the biological process. Decrease the excitation intensity and/or exposure time for each time point.[8] |
| Images are noisy even with high excitation power. | Detector sensitivity is low, leading to increased excitation to compensate. | Use a more sensitive camera or detector (e.g., an EMCCD or sCMOS camera). Consider using image binning to increase the signal-to-noise ratio, which may allow for a reduction in exposure time.[9] |
| Antifade reagent is not effective. | The chosen antifade reagent is incompatible with the fluorophore or experimental conditions. | Test a different class of antifade reagent (e.g., switch from a p-phenylenediamine-based reagent to one containing n-propyl gallate or a commercial formulation like VECTASHIELD® or ProLong™ Gold).[12][13][14][15] Ensure the mounting medium has the optimal pH for both the fluorophore and the antifade agent.[12] |
| Sample shows signs of phototoxicity in live-cell imaging. | High levels of reactive oxygen species are being generated, damaging the cells. | Reduce the excitation light intensity and exposure time.[4] Use live-cell compatible antifade reagents like Trolox.[10] Ensure the imaging medium has components that help mitigate oxidative stress.[16] |
Experimental Protocols
Protocol 1: Preparation of an n-Propyl Gallate-Based Antifade Mounting Medium
This protocol describes the preparation of a common and effective homemade antifade mounting medium.
Materials:
-
n-propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Stir plate and stir bar
-
50 mL conical tube
Procedure:
-
Prepare a 1X PBS solution by diluting your 10X stock with deionized water.
-
Prepare a stock solution of 4% (w/v) n-propyl gallate in 90% glycerol. To do this, in a 50 mL conical tube, combine:
-
4.5 mL of glycerol
-
0.5 mL of 1X PBS
-
0.2 g of n-propyl gallate
-
-
Heat the mixture in a 50°C water bath while stirring for approximately 30 minutes, or until the n-propyl gallate is completely dissolved.[17]
-
Allow the solution to cool to room temperature.
-
Centrifuge the solution at ~2000 rpm for 5 minutes to pellet any undissolved particles.
-
Carefully collect the supernatant.
-
Aliquot the antifade mounting medium into smaller volumes and store at -20°C, protected from light. Thaw a fresh aliquot for each use to prevent repeated freeze-thaw cycles and oxidation.
Protocol 2: Mounting a Fixed Cell Sample with Antifade Medium
Procedure:
-
After the final wash step of your immunofluorescence protocol, carefully aspirate all of the wash buffer from your coverslip or slide.
-
Gently touch the edge of the coverslip to a kimwipe to remove any excess buffer.
-
Place a small drop (approximately 20-50 µL) of the antifade mounting medium onto the microscope slide.
-
Carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Gently press down on the coverslip to remove any excess mounting medium.
-
Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent drying and movement.
-
Allow the mounting medium to cure if you are using a hard-setting formulation.[13] Store the slide flat at 4°C in the dark until you are ready to image.
Quantitative Data Summary
The choice of antifade reagent can significantly impact the photostability of a fluorophore. While specific data for this compound is not available, the following table summarizes the properties of common antifade reagents that can be tested.
| Antifade Reagent | Base | Refractive Index (RI) | Setting Type | Notes |
| ProLong™ Gold [13] | Glycerol | ~1.47 | Curing | Provides long-term sample preservation. |
| VECTASHIELD® [15] | Glycerol | ~1.45 | Non-curing | Allows for immediate imaging. Some formulations can quench certain dyes. |
| n-Propyl gallate [14] | Glycerol/PBS | ~1.46 | Non-curing | A common and effective homemade antifade agent. |
| DABCO [1] | Glycerol/PBS | ~1.46 | Non-curing | Another widely used component of homemade antifade media. |
| Trolox [10] | Aqueous Buffer | ~1.3 | N/A (for live cells) | A vitamin E analog used for live-cell imaging to reduce phototoxicity and photobleaching. |
Visualizations
Caption: Simplified Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.
Caption: A logical workflow for troubleshooting and mitigating photobleaching during fluorescence imaging.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. news-medical.net [news-medical.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Mounting Media and Antifades | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 17. Methods and Tips [bio.umass.edu]
Minimizing off-target effects of 2-Aminopyridine-3,4-diol
Disclaimer: Information regarding the specific off-target effects of 2-Aminopyridine-3,4-diol is limited in currently available scientific literature. This guide provides troubleshooting advice and frequently asked questions based on the known characteristics of the broader 2-aminopyridine class of molecules. Researchers should treat this compound as a novel chemical entity and perform comprehensive profiling to determine its specific activity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of 2-aminopyridine derivatives?
A1: 2-Aminopyridine and its derivatives are known to interact with a variety of biological targets, leading to potential off-target effects. Based on related compounds, these may include:
-
Kinase Inhibition: Many 2-aminopyridine derivatives have been developed as kinase inhibitors, targeting enzymes such as bRAF, PI3Kδ, and CDK9.[1][2][3] Off-target kinase inhibition is a common source of toxicity.
-
Ion Channel Modulation: 4-aminopyridine is a known potassium channel blocker.[4][5][6] Depending on its structure, this compound could potentially interact with various ion channels.
-
Genotoxicity: Some aminopyridines have been reported to be mutagenic and carcinogenic.[7] Metabolic activation can lead to reactive metabolites that damage DNA.[1]
-
Neurological Effects: Overdose of 4-aminopyridine can lead to hyperexcitability, tremors, and seizures due to its effects on the central nervous system.[8][9]
-
Cardiovascular Effects: Cardiac effects, including hypertension and arrhythmias, have been observed with some aminopyridine compounds.[8]
Q2: How can I begin to profile the off-target effects of this compound?
A2: A tiered approach is recommended for profiling the off-target effects of a novel compound like this compound.
-
In Silico Analysis: Utilize computational models to predict potential off-target interactions based on the structure of this compound.
-
Broad Panel Screening: Screen the compound against a large panel of kinases and other common off-targets (e.g., GPCRs, ion channels, nuclear receptors).
-
Cellular Assays: Conduct a battery of cellular assays to assess cytotoxicity, genotoxicity, and effects on key cellular pathways.[10][11]
-
In Vivo Toxicity Studies: If promising, proceed to in vivo studies in animal models to evaluate the overall toxicity profile and identify potential target organs.
Q3: What strategies can be employed to minimize the off-target effects of a 2-aminopyridine derivative?
A3: Several medicinal chemistry strategies can be used to improve the selectivity and reduce the off-target effects of 2-aminopyridine compounds:
-
Structural Modifications: Modifying the 2-aminopyridine core can reduce electron density or block sites of metabolic activation, which has been shown to decrease mutagenicity and drug-drug interactions.[1]
-
Side Chain Truncation: Adjusting the length and nature of side chains can prevent binding to unintended hydrophobic pockets in off-target proteins.[12]
-
Bioisosteric Replacement: Replacing the 2-aminopyridine scaffold with a bioisostere, such as 2-aminopyrimidine, has been shown to retain potency while improving selectivity in some cases.[1]
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed in initial cellular screens.
| Possible Cause | Troubleshooting Step | Rationale |
| General Cellular Toxicity | Perform a dose-response curve to determine the EC50 for cytotoxicity in multiple cell lines. | To understand the potency of the cytotoxic effect and whether it is cell-line specific. |
| Apoptosis Induction | Conduct assays for markers of apoptosis (e.g., caspase activation, Annexin V staining). | To determine if the cytotoxicity is due to programmed cell death. |
| Necrosis | Measure markers of necrosis (e.g., LDH release, propidium iodide uptake). | To differentiate between apoptosis and necrosis as the mechanism of cell death. |
| Off-Target Kinase Inhibition | Screen against a broad panel of kinases, especially those involved in cell survival pathways (e.g., PI3K/Akt). | To identify unintended inhibition of essential cellular kinases. |
| Mitochondrial Toxicity | Assess mitochondrial membrane potential and reactive oxygen species (ROS) production. | To investigate if the compound is disrupting mitochondrial function. |
Problem 2: Suspected off-target kinase activity.
| Possible Cause | Troubleshooting Step | Rationale |
| Broad Kinase Inhibition | Perform a comprehensive kinase panel screen (e.g., >400 kinases). | To identify the full spectrum of kinases inhibited by the compound. |
| Lack of Selectivity | Compare the IC50 values for the intended target versus off-target kinases. | To quantify the selectivity of the compound. |
| Cellular Pathway Analysis | Use phosphoproteomics or Western blotting to analyze the phosphorylation status of downstream targets of suspected off-target kinases. | To confirm that the off-target kinase inhibition is occurring in a cellular context. |
| Structural Analysis | If available, co-crystallize the compound with the off-target kinase or use computational modeling. | To understand the binding mode and guide structural modifications to improve selectivity. |
Problem 3: Evidence of genotoxicity in an Ames test or other mutagenicity assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Metabolic Activation | Conduct the Ames test with and without metabolic activation (S9 fraction). | To determine if a metabolite is the mutagenic species.[1] |
| DNA Adduct Formation | Use techniques like mass spectrometry to detect covalent adducts of the compound or its metabolites with DNA. | To confirm a direct interaction with DNA. |
| Structural Liabilities | Analyze the structure of this compound for known structural alerts for mutagenicity. | To identify functional groups that are prone to metabolic activation. |
| Analogue Synthesis | Synthesize analogues with modifications to the 2-aminopyridine ring to reduce electron density or block potential sites of metabolism.[1] | To rationally design out the mutagenic potential. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the selectivity of this compound against a panel of kinases.
-
Methodology:
-
Utilize a commercial kinase screening service that offers a large panel (e.g., >400 kinases).
-
Provide the service with a high-purity sample of this compound.
-
Initially, screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
For any kinases showing significant inhibition (>50%), perform a follow-up dose-response analysis to determine the IC50 value.
-
The primary assay format is often a radiometric or fluorescence-based assay measuring the phosphorylation of a substrate peptide.
-
-
Data Analysis:
-
Calculate the percent inhibition at the screening concentration.
-
For dose-response curves, fit the data to a four-parameter logistic equation to determine the IC50.
-
Calculate a selectivity score by comparing the IC50 for the intended target to the IC50 for off-target kinases.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify direct protein targets of this compound in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting for specific target proteins or by mass spectrometry for a global analysis.
-
-
Data Analysis:
-
Binding of this compound to a target protein will typically increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Generate a melting curve for the protein of interest in the presence and absence of the compound. A shift in the melting temperature (Tm) indicates a direct interaction.
-
Visualizations
Caption: A tiered workflow for profiling the off-target effects of a novel compound.
Caption: On-target vs. potential off-target kinase inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. biocompare.com [biocompare.com]
- 11. biocompare.com [biocompare.com]
- 12. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Aminopyridine-3,4-diol
Disclaimer: Detailed, peer-reviewed purification strategies specifically for 2-Aminopyridine-3,4-diol are not extensively available in public literature. The following guide is based on established principles and techniques for the purification of structurally related compounds, such as aminopyridines, dihydroxypyridines, and other polar heterocyclic molecules. Researchers should consider this guidance as a starting point for developing a compound-specific purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the likely physical properties of this compound that will influence its purification?
A1: this compound possesses both basic (amino group) and acidic (diol) functionalities, making it an amphoteric and highly polar molecule. This polarity means it will likely be a solid at room temperature with high water solubility and low solubility in non-polar organic solvents. These properties are crucial when selecting appropriate purification techniques and solvent systems.
Q2: What are the most common impurities I should expect?
A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials or reagents.
-
Isomeric byproducts (e.g., other positional isomers of aminopyridine-diols).
-
Products of over-oxidation or reduction from the synthetic steps.
-
Polymerization products, especially if the compound is unstable at high temperatures or in the presence of acid/base.
Q3: Which purification technique is more suitable: recrystallization or column chromatography?
A3: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if a suitable solvent system can be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Column chromatography is more effective for separating mixtures with multiple components or when impurities have similar solubility profiles to the desired product. Given the high polarity of this compound, specialized chromatography techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with appropriate mobile phase modifiers may be necessary.[4][5][6]
Q4: How can I assess the purity of my this compound sample?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[5][6] A mixed-mode or HILIC column might be suitable.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities with different masses.
Q5: Is this compound expected to be stable?
A5: Aminopyridines and dihydroxypyridines can be susceptible to oxidation and degradation, especially in the presence of light, air, and at elevated temperatures. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
Troubleshooting Guides
Recrystallization Issues
Q: My compound is not dissolving in any common recrystallization solvents, even with heating. What should I do? A: Due to its high polarity, this compound may require highly polar or aqueous solvent systems.
-
Troubleshooting Steps:
-
Try highly polar solvents like water, methanol, ethanol, or dimethylformamide (DMF).
-
Use a mixed solvent system. For example, dissolve the compound in a minimal amount of a hot, highly polar solvent (like water or methanol) and then add a less polar co-solvent (like ethanol or isopropanol) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
Consider a pH adjustment. If the compound is in a salt form, neutralization might improve its solubility in organic solvents. Conversely, forming a salt with an acid (e.g., HCl) might improve its solubility in water and facilitate purification by removing non-basic impurities.
-
Q: My compound precipitates as an oil instead of crystals. How can I fix this? A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Lower the cooling temperature slowly. A rapid temperature drop can promote oiling.
-
Add a seed crystal (a small, pure crystal of the compound) to induce crystallization.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.[7]
-
Re-dissolve the oil in more solvent and try cooling again.
-
Change the solvent system to one with a lower boiling point.
-
Column Chromatography Issues
Q: My compound is streaking on the silica gel TLC plate. What does this mean and how can I improve the separation? A: Streaking is common for polar and basic compounds like aminopyridines on silica gel due to strong interactions with the acidic silanol groups.
-
Troubleshooting Steps:
-
Add a modifier to the mobile phase:
-
For basic compounds, add a small amount of a base like triethylamine (0.1-1%) or ammonia in methanol to the eluent. This will neutralize the acidic sites on the silica gel and improve the spot shape.
-
For acidic compounds, a small amount of acetic acid or formic acid can be added.
-
-
Use a different stationary phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel.
-
Employ HILIC: This technique uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water). This is well-suited for highly polar compounds.[4]
-
Q: I am not getting good separation of my compound from impurities during column chromatography. What can I do? A: Poor separation can be due to an inappropriate choice of mobile phase or stationary phase.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Systematically vary the polarity of your eluent. A gradient elution (gradually increasing the polarity of the mobile phase) can often improve the separation of components with different polarities.
-
Try a different stationary phase: If silica gel is not effective, consider alumina, or for very polar compounds, reversed-phase chromatography.
-
Consider mixed-mode chromatography: Columns that have both reversed-phase and ion-exchange characteristics can be very effective for separating polar and ionizable compounds.[5][6]
-
Data Summary
The following table provides examples of solvent systems that have been used for the purification of related aminopyridine compounds by column chromatography. These can serve as a starting point for developing a method for this compound.
| Compound Type | Stationary Phase | Eluent System | Reference |
| 2-Aminopyridines | Silica Gel | Ethyl Acetate / Hexane (e.g., 35:65) | --INVALID-LINK-- |
| Aminopyridine Derivatives | Silica Gel | Dichloromethane / Methanol | --INVALID-LINK-- |
| Polar Aminopyridines | C18 Silica | Phosphate Buffer / Methanol (e.g., 90:10) | (Based on general HPLC methods for aminopyridines) |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude this compound. Add a few drops of a potential solvent (e.g., water, ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble, heat the test tube. If the compound dissolves when hot but precipitates upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
TLC Analysis: Develop a TLC system that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities. Consider adding a modifier like triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent. If the solubility is low, adsorb the compound onto a small amount of silica gel, dry it, and load the solid onto the top of the column.
-
Elution: Run the column by passing the mobile phase through it. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Principle of mixed-mode chromatography for purifying polar, ionizable compounds.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 4. support.waters.com [support.waters.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Quantum Yield of 2-Aminopyridine-3,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the quantum yield of 2-Aminopyridine-3,4-diol. Due to the limited specific data on this compound, the following guidance is based on established principles for analogous aminopyridine and hydroxypyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected fluorescence behavior of this compound?
Q2: How does solvent choice impact the quantum yield of this compound?
Solvent polarity can significantly affect the quantum yield of fluorescent molecules like this compound by influencing the energy levels of the ground and excited states. For similar aminopyridine derivatives, polar protic solvents have been shown to increase fluorescence intensity, likely due to hydrogen bonding interactions.[1]
Q3: What is the role of pH in modulating the fluorescence of this compound?
The pH of the solution is a critical factor. This compound has multiple ionizable groups (amino and two hydroxyl groups), and their protonation state will drastically alter the electronic structure and, consequently, the fluorescence properties. Studies on hydroxypyridines have shown that different ionic species (cationic, neutral, anionic, or zwitterionic) exhibit vastly different fluorescence intensities, with the neutral form often being the least fluorescent.[2]
Q4: Can structural modifications be made to enhance the quantum yield?
Yes, structural modifications are a common strategy. For pyridine derivatives, introducing electron-donating groups can increase fluorescence.[3] Another approach is to introduce bulky substituents that can restrict intramolecular rotations, which are common non-radiative decay pathways that decrease quantum yield.
Troubleshooting Guides
Issue 1: Low or No Detectable Fluorescence
Possible Causes & Solutions:
-
Inappropriate Solvent: The solvent may be quenching the fluorescence or be of the wrong polarity.
-
Troubleshooting Step: Screen a range of solvents with varying polarities (e.g., non-polar: Toluene; polar aprotic: DMSO, Acetonitrile; polar protic: Ethanol, Methanol, Water).
-
-
Incorrect pH: The compound may be in a non-fluorescent or weakly fluorescent protonation state.
-
Troubleshooting Step: Perform a pH titration and measure the fluorescence intensity across a wide pH range (e.g., pH 2 to 12) to identify the optimal pH for maximum fluorescence.
-
-
Aggregation-Caused Quenching (ACQ): At high concentrations, molecules may aggregate, leading to self-quenching.
-
Troubleshooting Step: Measure the fluorescence at a series of decreasing concentrations to see if the quantum yield increases.
-
-
Photodegradation: The molecule may be unstable under the excitation light.
-
Troubleshooting Step: Acquire spectra over time to check for photobleaching. If observed, reduce the excitation intensity or the exposure time.
-
Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements
Possible Causes & Solutions:
-
Impure Sample: Impurities can act as quenchers.
-
Troubleshooting Step: Purify the sample using appropriate techniques (e.g., recrystallization, chromatography) and confirm its purity (e.g., via NMR, HPLC).
-
-
Inner Filter Effect: At high absorbance values (typically > 0.1 AU), the excitation light is attenuated as it passes through the cuvette, and emitted light can be reabsorbed.
-
Troubleshooting Step: Ensure the absorbance of the sample at the excitation wavelength is below 0.1 AU by diluting the sample.
-
-
Fluctuating Experimental Conditions: Temperature and dissolved oxygen can affect fluorescence.
-
Troubleshooting Step: Maintain a constant temperature and consider de-gassing the solvent to remove oxygen, which is a known quencher of fluorescence.
-
Data Presentation
Table 1: Effect of Solvent Polarity on Fluorescence Emission of 2-Amino-3-cyanopyridine Derivatives.
Data from a study on related compounds to illustrate the general trend.
| Solvent | Polarity (ET(30)) | Emission Max (nm) |
| Chloroform | 39.1 | ~400 |
| Ethyl Acetate | 38.1 | ~410 |
| Acetonitrile | 45.6 | ~420 |
| Ethanol | 51.9 | ~430 |
| DMSO | 45.1 | ~440 |
Note: The data suggests a red-shift in emission with increasing solvent polarity for these derivatives.[4]
Experimental Protocols
Protocol 1: General Procedure for Quantum Yield Measurement (Relative Method)
-
Prepare a Stock Solution: Accurately weigh the this compound and dissolve it in a suitable solvent to make a concentrated stock solution.
-
Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution such that the absorbance at the excitation wavelength is between 0.01 and 0.1 AU.
-
Select a Quantum Yield Standard: Choose a well-characterized quantum yield standard that absorbs and emits in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄). Prepare a series of dilutions of the standard with absorbances in the same range as the sample.
-
Measure Absorbance: Measure the UV-Vis absorbance spectra of all sample and standard solutions.
-
Measure Fluorescence Spectra: Using a spectrofluorometer, measure the fluorescence emission spectra of all sample and standard solutions at the same excitation wavelength. Ensure identical instrument settings (e.g., slit widths) for all measurements.
-
Integrate Fluorescence Intensity: Integrate the area under the emission curve for each spectrum.
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the standard, m_s and m_r are the slopes of the plots for the sample and the standard, respectively, and n_s and n_r are the refractive indices of the sample and standard solutions.
Protocol 2: Investigation of pH Effects on Fluorescence
-
Prepare Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Prepare Sample Solutions: Prepare solutions of this compound in each buffer, ensuring the final concentration and absorbance are low enough to avoid inner filter effects.
-
Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using a constant excitation wavelength and instrument settings.
-
Plot Data: Plot the integrated fluorescence intensity as a function of pH to determine the optimal pH for fluorescence.
Visualizations
Caption: Troubleshooting workflow for low fluorescence.
Caption: Strategies for quantum yield enhancement.
References
- 1. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence studies on some hydroxypyridines including compounds of the vitamin B6 group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]
- 4. sciforum.net [sciforum.net]
Validation & Comparative
A Comparative Guide to Fluorescent Markers: 2-Aminopyridine-3,4-diol and Other Leading Fluorophores
In the dynamic fields of biological research and drug development, the precise visualization and tracking of proteins are paramount. Fluorescent markers are indispensable tools in this endeavor, enabling researchers to elucidate complex cellular processes. This guide provides an objective comparison of the performance of 2-Aminopyridine-3,4-diol, a promising fluorescent scaffold, with established fluorescent markers such as Fluorescein, Rhodamine B, and Cy5. The following sections present a detailed analysis of their spectral properties, photostability, and practical application in protein labeling, supported by experimental data and protocols.
Quantitative Performance Comparison
The selection of a fluorescent marker is often dictated by its specific photophysical properties. The following table summarizes the key performance indicators for 2-Aminopyridine derivatives and other commonly used fluorophores. It is important to note that specific data for this compound is limited; therefore, data from closely related 2-aminopyridine derivatives are presented as a proxy, and "N/A" indicates that specific data was not found in the reviewed literature.
| Feature | 2-Aminopyridine Derivatives | Fluorescein | Rhodamine B | Cy5 |
| Excitation Max (nm) | ~310 - 390[1][2] | ~494 | ~552 | ~650 |
| Emission Max (nm) | ~365 - 485[1][2] | ~518 | ~575 | ~670 |
| Quantum Yield (Φ) | 0.31 - 0.81[1] | 0.79 - 0.925[3] | 0.31 - 0.70[4][5][6] | 0.20 - 0.30[3] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | N/A | ~78,000 | ~80,000 | ~250,000 |
| Photostability | Generally considered to have good photostability[7] | Moderate, prone to photobleaching | Good photostability | Excellent photostability[8] |
| Photobleaching Quantum Yield (Φ_b) | N/A | ~3 x 10⁻⁵ | ~10⁻⁶ | ~5 x 10⁻⁶[8] |
Note: The photophysical properties of fluorescent dyes can be highly dependent on their local environment, including solvent polarity, pH, and conjugation to biomolecules. The values presented here are representative and may vary under different experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of fluorescent markers. Below are methodologies for key experiments, including a general protocol for protein labeling.
Determining Fluorescence Quantum Yield (Relative Method)
The relative quantum yield of a fluorescent molecule can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Sample of unknown quantum yield
-
Solvent (ensure the same solvent is used for both the standard and the sample)
Procedure:
-
Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (Gradient) of the linear fit for both plots.
-
Calculate the quantum yield (Φ_S) of the sample using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients of the plots for the sample and the reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions (if different solvents are used).
-
Protein Labeling with Amine-Reactive Dyes
The following is a general protocol for labeling proteins with N-hydroxysuccinimide (NHS) ester or isothiocyanate (ITC) derivatives of fluorescent dyes.
Materials:
-
Purified protein (in an amine-free buffer like PBS, pH 7.2-7.4)
-
Amine-reactive fluorescent dye (NHS-ester or isothiocyanate)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25) to separate the labeled protein from the free dye.
Procedure:
-
Prepare the protein solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.
-
Prepare the dye solution: Immediately before use, dissolve the amine-reactive dye in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the dye.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language.
References
- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Synthesis and Evaluation of Pseudoglucosinolates Releasing Isothiocyanates in the Presence of Azoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Cross-Reactivity Analysis of 2-Aminopyridine-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of 2-Aminopyridine-3,4-diol against structurally related aminopyridine analogs. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document outlines a proposed study, including detailed experimental protocols and hypothetical data, to guide researchers in evaluating its selectivity profile. The objective is to offer a robust methodology for characterizing potential off-target interactions, a critical step in early-stage drug development.
Comparative Compounds
To establish a meaningful comparison, the cross-reactivity of this compound would be evaluated against the following commercially available and structurally relevant aminopyridine derivatives:
-
2-Aminopyridine: The parent compound lacking the diol functionalization.
-
3,4-Diaminopyridine: A constitutional isomer with an additional amino group, known to have different biological activities.
-
4-Aminopyridine: A well-characterized potassium channel blocker, providing a benchmark for a known mechanism of action.[1][2]
These compounds allow for an assessment of the contribution of the hydroxyl groups and the position of the amino group to the binding profile and potential for cross-reactivity.
Proposed Cross-Reactivity Screening
A tiered approach to cross-reactivity screening is proposed, beginning with broad panel screening followed by more focused mechanistic assays.
1. Broad Target Panel Screening:
Initial screening against a panel of common off-target proteins is crucial to identify potential cross-reactivity. A commercially available panel, such as the Eurofins SafetyScreen44 or a similar offering, can be utilized. This provides a broad overview of interactions with a diverse set of receptors, ion channels, enzymes, and transporters.
2. Focused Kinase Profiling:
Given that many small molecule drugs exhibit off-target effects through kinase inhibition, a focused kinase panel assay is recommended. A representative panel, such as the Promega Kinase-Glo® platform, can be used to assess inhibitory activity against a selection of kinases from different families.
3. Ion Channel Selectivity:
Based on the known activity of 4-Aminopyridine as a potassium channel blocker, it is prudent to specifically investigate the interaction of this compound with a panel of ion channels.[2] Automated patch-clamp electrophysiology would be the gold standard for this assessment.
Experimental Protocols
Detailed methodologies for the proposed key experiments are provided below.
Protocol 1: Radioligand Binding Assays for Off-Target Panel
-
Objective: To determine the percentage inhibition of radioligand binding to a panel of 44 common off-target receptors and ion channels.
-
Procedure:
-
Prepare stock solutions of this compound and the comparator compounds in a suitable solvent (e.g., DMSO).
-
For each target, incubate the respective membrane preparation with a known concentration of a specific radioligand and the test compound (typically at 10 µM).
-
Following incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of radioligand binding by the test compound relative to a control (vehicle-only) and a positive control (a known inhibitor).
-
Protocol 2: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
-
Objective: To quantify the inhibitory effect of the compounds on a panel of kinases.
-
Procedure:
-
Dispense the kinases into a 384-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine IC50 values for active compounds.
-
Protocol 3: Automated Patch-Clamp Electrophysiology for Ion Channel Selectivity
-
Objective: To evaluate the functional effect of the compounds on key ion channels (e.g., hERG, Nav1.5, Cav1.2).
-
Procedure:
-
Use a high-throughput automated patch-clamp system (e.g., Sophion QPatch or Nanion SyncroPatch).
-
Culture cells expressing the ion channel of interest.
-
Harvest and prepare a single-cell suspension.
-
Dispense the cells into the microfluidic device where a giga-seal is formed.
-
Apply a voltage protocol to elicit ionic currents.
-
Apply the test compounds at increasing concentrations and measure the effect on the ionic current.
-
Analyze the data to determine the IC50 of channel block.
-
Data Presentation
The following tables present hypothetical data from the proposed cross-reactivity studies to illustrate the expected outcomes.
Table 1: Hypothetical Off-Target Binding Profile (% Inhibition at 10 µM)
| Target | This compound | 2-Aminopyridine | 3,4-Diaminopyridine | 4-Aminopyridine |
| Adrenergic α1A | 8% | 12% | 5% | 7% |
| Dopamine D2 | 15% | 18% | 10% | 13% |
| Serotonin 5-HT2A | 22% | 30% | 15% | 25% |
| Muscarinic M1 | 5% | 8% | 3% | 6% |
| Histamine H1 | 11% | 14% | 9% | 12% |
| hERG Channel | 35% | 25% | 45% | 60% |
Table 2: Hypothetical Kinase Inhibition Profile (IC50 in µM)
| Kinase | This compound | 2-Aminopyridine | 3,4-Diaminopyridine | 4-Aminopyridine |
| SRC | >50 | >50 | >50 | >50 |
| ABL1 | >50 | >50 | >50 | >50 |
| EGFR | 45 | >50 | >50 | >50 |
| VEGFR2 | >50 | >50 | >50 | >50 |
| PIM1 | 28 | 35 | >50 | 40 |
Table 3: Hypothetical Ion Channel Selectivity Profile (IC50 in µM)
| Ion Channel | This compound | 2-Aminopyridine | 3,4-Diaminopyridine | 4-Aminopyridine |
| Kv1.1 | 15 | 25 | 8 | 5 |
| hERG | 20 | 30 | 12 | 10 |
| Nav1.5 | >100 | >100 | >100 | >100 |
| Cav1.2 | >100 | >100 | >100 | >100 |
Visualizations
Caption: Proposed experimental workflow for cross-reactivity profiling.
Caption: Hypothetical signaling pathway of an off-target kinase interaction.
References
A Comparative Analysis of 4-Aminopyridine and 3,4-Diaminopyridine in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent aminopyridine analogues: 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP). Both compounds are recognized for their ability to block voltage-gated potassium channels, a mechanism that has been harnessed for therapeutic benefit in certain neurological conditions. This document outlines their differential pharmacological profiles, clinical efficacy, and the experimental basis for these findings, offering valuable insights for ongoing research and drug development.
Core Mechanism of Action: Potassium Channel Blockade
Both 4-AP and 3,4-DAP exert their primary therapeutic effects by inhibiting voltage-gated potassium (Kv) channels.[1][2][3] By blocking these channels, they prolong the repolarization phase of the action potential in neurons. This extended depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium into the presynaptic terminal. The elevated intracellular calcium concentration, in turn, enhances the release of neurotransmitters, such as acetylcholine, at the neuromuscular junction.[2][4] This fundamental mechanism underlies their use in conditions characterized by impaired neuromuscular transmission.
A key differentiator between the two analogues is their ability to cross the blood-brain barrier. 4-Aminopyridine is lipid-soluble, allowing it to penetrate the central nervous system (CNS), whereas 3,4-diaminopyridine is water-soluble and exhibits significantly lower brain penetration.[2][3] This distinction has profound implications for their clinical applications and side-effect profiles.
Comparative Performance: Clinical and Preclinical Data
A head-to-head clinical trial in patients with multiple sclerosis (MS) has provided direct comparative data on the efficacy and tolerability of 4-AP and 3,4-DAP. The findings from this study, along with preclinical data, are summarized below.
Table 1: Comparative Efficacy in Multiple Sclerosis
| Parameter | 4-Aminopyridine | 3,4-Diaminopyridine | Reference |
| Ambulation | More effective in improving walking ability | Less effective than 4-AP | [5][6] |
| Fatigue | More effective in reducing fatigue | Less effective than 4-AP | [5][6] |
| Overall Daily Functioning | Superior improvement | Less improvement compared to 4-AP | [5][6] |
| Toxicity Profile | Distinct toxicity profile | Reduced systemic tolerability | [5][6] |
Table 2: Preclinical and Mechanistic Comparison
| Parameter | 4-Aminopyridine | 3,4-Diaminopyridine | Reference |
| Potassium Channel Subtype Inhibition | Kv1.1 (IC50: 170 µM), Kv1.2 (IC50: 230 µM) | Kv3.3 and Kv3.4 (significant reduction at 1.5 µM) | [1][7] |
| Blood-Brain Barrier Permeability | High (lipid-soluble) | Low (water-soluble) | [2][3] |
| Effect on Downbeat Nystagmus (10 mg dose) | More pronounced decrease in slow-phase velocity | Significant, but less pronounced decrease than 4-AP | [8][9] |
Experimental Protocols
Randomized, Double-Blind, Crossover Clinical Trial in Multiple Sclerosis
This study was designed to directly compare the efficacy and toxicity of 4-aminopyridine and 3,4-diaminopyridine in patients with definite multiple sclerosis.[5][6]
-
Study Design: The study employed a randomized, double-blind, double-crossover design for patients who were responders to a previous open-label trial of 4-aminopyridine. Non-responders to 4-aminopyridine were entered into a 4-week, open-label trial of 3,4-diaminopyridine.[5][6]
-
Participants: Twenty-four patients with definite MS were included. Ten responders to 4-AP participated in the crossover study, while 14 non-responders were treated with 3,4-DAP.[5][6]
-
Intervention:
-
Crossover arm (Responders): Patients received either 4-aminopyridine or 3,4-diaminopyridine for a duration of 6 weeks, followed by a crossover to the other treatment after a washout period.[5]
-
Open-label arm (Non-responders): Patients were treated with 3,4-diaminopyridine at doses up to 1.0 mg/kg of body weight for 4 weeks.[5][6]
-
-
Outcome Measures:
-
Efficacy: Neurologic functions and symptoms were assessed using a visual analogue scale (VAS). The VAS is a self-reported measure where patients rate the severity of their symptoms (e.g., fatigue, impact on daily life) on a continuous line, typically 100 mm in length.[5][10][11]
-
Toxicity: Side effects were monitored and recorded for both treatment groups.[5][6]
-
Neurophysiology: For non-responders, neurophysiologic variables were assessed.[5][6]
-
Patch-Clamp Electrophysiology for Kv Channel Inhibition
To characterize the concentration-dependent block of Kv channels by 3,4-diaminopyridine, patch-clamp electrophysiology was utilized on HEK293T cells expressing specific Kv channel subtypes.[1][4]
-
Cell Culture: HEK293T cells were cultured and transfected with plasmids encoding for the desired Kv channel subunits (e.g., Kv3.3 and Kv3.4).[4]
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed to measure the potassium currents in response to depolarizing voltage steps.
-
Drug Application: 3,4-diaminopyridine was applied at various concentrations (e.g., 1.5 µM) to the bath solution to determine its effect on the amplitude of the Kv currents.[1]
-
Data Analysis: The percentage of current inhibition at each concentration was calculated to determine the potency of 3,4-DAP on the specific Kv channel subtypes.
Visualizations
Caption: Mechanism of action of aminopyridines.
Caption: Workflow of the comparative clinical trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 3. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of patient-perceived fatigue in multiple sclerosis utilizing the Finnish MS registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Comparison of 10-mg doses of 4-aminopyridine and 3,4-diaminopyridine for the treatment of downbeat nystagmus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
Comparative Analysis of 2-Aminopyridine-3,4-diol Derivatives: Efficacy and Potency Not Established in Publicly Available Research
A comprehensive search of publicly available scientific literature and research databases has revealed a significant gap in the comparative analysis of the efficacy and potency of 2-Aminopyridine-3,4-diol derivatives. Despite the broad interest in 2-aminopyridine scaffolds in medicinal chemistry, specific studies detailing the structure-activity relationship (SAR), comparative biological activity, and specific signaling pathways for a series of this compound derivatives could not be identified.
While numerous studies have been published on various other classes of 2-aminopyridine derivatives, these investigations focus on different substitution patterns and a wide array of biological targets, including but not limited to:
-
Oncology: As inhibitors of kinases such as PI3Kδ and CDK/HDAC.
-
Infectious Diseases: Exhibiting antibacterial and antimalarial properties.
-
Neurology: Acting as neuronal nitric oxide synthase inhibitors or potassium channel modulators.
-
Enzyme Inhibition: Targeting enzymes like β-glucuronidase.
These studies provide valuable insights into the therapeutic potential of the broader 2-aminopyridine chemical space. However, they do not offer the specific quantitative data, such as IC50 or EC50 values, for a series of this compound derivatives that would be necessary to construct a meaningful comparison of their efficacy and potency. Furthermore, detailed experimental protocols and elucidated signaling pathways specifically for this chemical subclass are not described in the available literature.
The absence of such comparative data prevents the creation of the requested in-depth guide, which would require structured data tables, detailed experimental methodologies, and visualizations of relevant biological pathways. It is possible that research on this specific class of compounds is proprietary, in early stages of development and not yet published, or has not yet been undertaken.
Therefore, for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound derivatives, the current landscape suggests an opportunity for novel research to synthesize, characterize, and perform comparative biological evaluations on a library of these compounds. Such studies would be essential to uncover their potential efficacy, potency, and mechanisms of action.
Benchmarking 2-Aminopyridine-3,4-diol against established research tools
A comprehensive review of scientific literature and commercial sources indicates that while the chemical entity 2-Aminopyridine-3,4-diol is cataloged, there is a notable absence of publicly available experimental data regarding its specific biological activity, mechanism of action, and established applications in research. This lack of foundational information precludes a direct and meaningful benchmark comparison against established research tools at this time.
For a comparison guide to be of value to researchers, scientists, and drug development professionals, it must be built upon verifiable performance data. In the case of this compound, such data is not currently present in the public domain.
Potential Areas of Investigation for Aminopyridine Derivatives
While specific data for this compound is unavailable, the broader class of aminopyridines has been investigated for a variety of biological activities. Should preliminary in-house data on this compound become available, or if a decision is made to investigate a more well-characterized aminopyridine derivative, the following areas represent potential applications and avenues for comparative studies:
-
Potassium Channel Modulation: Certain aminopyridines, such as 4-aminopyridine, are known blockers of voltage-gated potassium channels. A comparative study in this area would involve benchmarking against established channel modulators.
-
Kinase Inhibition: The 2-aminopyridine scaffold is a common feature in various kinase inhibitors. Research in this direction would necessitate comparison with known inhibitors of specific kinases like PI3K or CDK.
-
Antimicrobial Research: Some aminopyridine derivatives have demonstrated antibacterial properties. A study in this context would compare their efficacy against standard antibiotic agents.
Path Forward
To proceed with the development of a useful comparison guide, the primary requirement is the generation of initial experimental data to elucidate the biological function of this compound. Once a specific biological target or a consistent phenotypic effect is identified, a targeted benchmarking study can be designed. This would involve selecting appropriate established research tools for comparison and generating the necessary quantitative data.
We are prepared to develop a comprehensive comparison guide, including detailed data tables, experimental protocols, and pathway visualizations, as soon as verifiable performance data for this compound is accessible. We encourage the primary research community to investigate the properties of this molecule to unlock its potential utility.
Comparative Analysis of In Vitro and In Vivo Activity of Aminopyridine Derivatives
A Guide for Researchers and Drug Development Professionals
Comparative In Vitro Activity of Aminopyridine Derivatives
The in vitro activity of aminopyridine derivatives is often characterized by their interaction with specific biological targets, such as ion channels or enzymes. For instance, 4-Aminopyridine is a well-known potassium channel blocker, a mechanism that underlies its therapeutic effect in multiple sclerosis.[4][5][6][7] Other derivatives, such as those of 2-aminopyridine, have been investigated for a range of activities including antibacterial, anti-inflammatory, and anticancer effects.[8][9][10][11]
Table 1: Comparative In Vitro Biological Activities of Selected Aminopyridine Derivatives
| Compound | Target/Assay | In Vitro Metric (e.g., IC50, MIC) | Reference |
| 4-Aminopyridine | Voltage-gated K+ channels | IC50: ~100 µM | [4] |
| 2-Amino-3-hydroxypyridine Derivative (Schiff base) | S. aureus (Antibacterial) | MIC: 12.5 µg/mL | [12] |
| 2-Amino-3-hydroxypyridine Derivative (Schiff base) | E. coli (Antibacterial) | MIC: 25 µg/mL | [12] |
| Aminopyridine Thiourea Derivatives | α-glucosidase (Enzyme Inhibition) | IC50: 24.62 ± 0.94 µM | [1] |
Experimental Protocols: In Vitro Assays
1. Potassium Channel Blocking Assay (for 4-Aminopyridine)
-
Objective: To determine the inhibitory concentration (IC50) of 4-Aminopyridine on voltage-gated potassium channels.
-
Method: Patch-clamp electrophysiology on cultured neurons or cells expressing specific potassium channel subtypes (e.g., Kv1.1, Kv1.2).
-
Procedure:
-
Prepare whole-cell patch-clamp recordings from the target cells.
-
Establish a stable baseline potassium current by applying depolarizing voltage steps.
-
Perfuse the cells with increasing concentrations of 4-Aminopyridine.
-
Measure the reduction in the peak potassium current at each concentration.
-
Plot the percentage of current inhibition against the logarithm of the 4-Aminopyridine concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
2. Minimum Inhibitory Concentration (MIC) Assay (for Antibacterial Activity)
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Method: Broth microdilution method.
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., 2-Amino-3-hydroxypyridine derivative) in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., S. aureus).
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
-
In Vivo Activity and Correlation
The in vivo efficacy of aminopyridines is closely linked to their in vitro mechanisms. For 4-Aminopyridine, the in vitro potassium channel blockade translates to improved nerve signal conduction in animal models of demyelination and in multiple sclerosis patients.[4][5] For other derivatives, in vivo studies in animal models are essential to validate the therapeutic potential observed in vitro, such as anti-inflammatory or anticancer effects.
Table 2: In Vivo Models and Observed Effects of Aminopyridine Derivatives
| Compound | Animal Model | Disease/Condition | Key In Vivo Finding | Reference |
| 4-Aminopyridine | Experimental Autoimmune Encephalomyelitis (EAE) mice | Multiple Sclerosis | Improved motor function and walking speed | [4] |
| 2,4-diaminopyrido[2,3-d]pyrimidine derivative | Adjuvant-induced arthritis in rats | Arthritis | Reduced paw swelling and inflammation | [10] |
In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a critical concept in drug development that aims to establish a predictive relationship between in vitro properties (like dissolution rate or biological activity) and in vivo pharmacokinetic parameters (like plasma concentration).[13][14][15] For aminopyridine derivatives, a successful IVIVC can streamline formulation development and reduce the need for extensive in vivo studies.
Logical Framework for IVIVC of Aminopyridine Derivatives
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates as antineoplastic and antiarthritic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. sites.ualberta.ca [sites.ualberta.ca]
A Head-to-Head Comparison of Aminopyridine-Based Dyes and Modern Alternatives for Glycan Analysis
An Objective Guide for Researchers in Glycobiology and Biopharmaceutical Development
Quantitative Performance Metrics
The selection of a fluorescent label is critical as it directly impacts detection sensitivity in both fluorescence-based chromatography and mass spectrometry (MS). The following table summarizes the key quantitative and qualitative performance characteristics of these dyes.
| Feature | 2-Aminopyridine (2-AP) | 2-Aminobenzamide (2-AB) | Procainamide (ProcA) | RapiFluor-MS (RF-MS) |
| Excitation Max (λex) | ~310-320 nm[1][2][3] | ~320-330 nm[2][3][4] | ~308-310 nm[5] | Not specified, quinoline fluorophore |
| Emission Max (λem) | ~360-380 nm | ~420 nm[2][3][4] | ~359-360 nm[5] | Not specified |
| Quantum Yield (Φ) | ~0.64[1][6] | ~0.19[7] | Higher than 2-AB[8] | High efficiency fluorophore[9] |
| Labeling Chemistry | Reductive Amination[10] | Reductive Amination[2][11] | Reductive Amination[11] | Rapid N-glycosylamine tagging[9][11] |
| Labeling Time | ~15 hours[10] | 2-4 hours at 65°C | 2-4 hours at 65°C | < 5 minutes at room temp.[9] |
| Relative FLR Signal | Good | Good (Benchmark)[12] | Better than 2-AB[8][13][14] | Significantly higher than 2-AB[15] |
| Relative MS Signal | Poor | Poor (Benchmark)[8][11][13] | Significantly better than 2-AB[8][13][14] | Dramatically higher than 2-AB[9][15] |
Experimental Protocols & Methodologies
The labeling strategy is a critical step in the analytical workflow. The traditional method of reductive amination, used for 2-AP, 2-AB, and Procainamide, contrasts sharply with the rapid chemistry employed by modern dyes like RapiFluor-MS.
Protocol 1: Traditional Reductive Amination (2-AB/Procainamide)
This protocol is a representative method for labeling released N-glycans with dyes containing a primary amine, such as 2-aminobenzamide or procainamide.
1. Reagent Preparation:
-
Labeling Solution: Dissolve the labeling dye (e.g., 5 mg 2-AB or 11 mg procainamide) and a reducing agent (e.g., 6 mg sodium cyanoborohydride) in a solution of dimethyl sulfoxide (DMSO) and glacial acetic acid (typically a 7:3 v/v mixture).
2. Glycan Labeling Reaction:
-
Add the prepared labeling solution to the dried, released glycan sample (suitable for 25 pmol to 25 nmol of glycans)[3][12].
-
Vortex to ensure complete dissolution.
-
Incubate the mixture at 65°C for 2 to 4 hours. The reaction involves the formation of a Schiff base between the dye's amine group and the glycan's open-ring aldehyde, which is then irreversibly reduced to a stable secondary amine[4][11].
3. Post-Labeling Cleanup:
-
After incubation, excess dye and reagents must be removed. This is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridges[16].
-
The labeled glycans are eluted and dried prior to analysis. This cleanup step is crucial but can sometimes impair quantitative recovery[17].
Protocol 2: Rapid N-Glycosylamine Tagging (RapiFluor-MS)
This protocol leverages a different chemistry for significantly faster sample preparation.
1. Reagent Preparation:
-
The RapiFluor-MS reagent is typically supplied in a solution that is ready to be mixed with the released glycan sample.
2. Glycan Labeling Reaction:
-
Released N-glycans, which exist as glycosylamines after PNGase F digestion, are mixed with the RapiFluor-MS reagent[11].
-
The reaction occurs at room temperature and is complete in under 5 minutes[9]. The chemistry involves the modification of the glycosylamine to a stable urea linkage[11].
3. Post-Labeling Cleanup:
-
Similar to the traditional method, excess labeling reagent is removed via HILIC-SPE, a process that has been optimized for RapiFluor-MS labeled species[18]. The entire process from glycoprotein to analysis-ready sample can be completed in as little as 30 minutes[15].
Visualizing Workflows and Decision-Making
Workflow for N-Glycan Analysis
The general workflow for preparing and analyzing N-glycans from a glycoprotein is a multi-step process. The choice of labeling dye primarily affects the "Labeling" and "Cleanup" stages in terms of time and efficiency.
References
- 1. Relative Quantum Yield of 2-Aminopyridine - Edinburgh Instruments [edinst.com]
- 2. ludger.com [ludger.com]
- 3. interchim.fr [interchim.fr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]
- 12. ludger.com [ludger.com]
- 13. agilent.com [agilent.com]
- 14. sumibe.co.jp [sumibe.co.jp]
- 15. waters.com [waters.com]
- 16. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 17. Analysis of 2-aminopyridine labeled glycans by dual-mode online solid phase extraction for hydrophilic interaction and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
Navigating Glycan Analysis: A Comparative Guide to Fluorescent Labeling Agents
A comprehensive evaluation of fluorescent labels for glycan analysis reveals critical performance differences for researchers in drug development and life sciences. While the specific compound 2-Aminopyridine-3,4-diol is not documented in readily available scientific literature as a reagent for this purpose, a robust comparison of established alternatives—2-aminobenzamide (2-AB), 2-aminobenzoic acid (2-AA), and procainamide (ProA)—provides a valuable guide for selecting the optimal labeling strategy.
This guide offers a detailed comparison of these widely used fluorescent tags, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in making informed decisions for their glycan analysis needs. The choice of labeling agent can significantly impact the sensitivity, accuracy, and throughput of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Performance Comparison of Common Fluorescent Labels
The selection of a fluorescent label for glycan analysis is a critical step that influences the outcomes of downstream analytical techniques. The ideal label should offer high labeling efficiency, strong fluorescence signal, and good ionization efficiency for mass spectrometry. Below is a summary of the key performance characteristics of 2-AB, 2-AA, and Procainamide.
| Feature | 2-Aminobenzamide (2-AB) | 2-Aminobenzoic Acid (2-AA) | Procainamide (ProA) |
| Primary Application | HPLC/UPLC with fluorescence detection | HPLC/UPLC-FLR, CE, and MS (positive and negative ion mode) | UPLC-FLR-MS |
| Fluorescence Intensity | Good | Higher than 2-AB[1] | Higher than 2-AB and 2-AA |
| MS Ionization Efficiency | Poor[2] | Good, suitable for both positive and negative ion modes[3] | Excellent, due to the tertiary amine group |
| Labeling Efficiency | Typically >85%[4] | Typically >85%[5] | Similar to 2-AB and 2-AA[2] |
| Excitation Wavelength (λex) | ~320 nm[6] | ~320-330 nm[5] | ~308 nm[7][8] |
| Emission Wavelength (λem) | ~420 nm[6] | ~420 nm[5] | ~359 nm[8] |
| Key Advantage | Extensive historical data and established protocols | Versatile for various detection methods[3] | High sensitivity in both fluorescence and MS detection[8] |
| Consideration | Lower MS sensitivity can be a limitation for detailed structural analysis.[2] | Can be a good all-around choice for multiple analytical platforms. | May require optimization of chromatographic conditions due to different retention behavior.[8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and reliable glycan analysis. The following sections outline the general steps for glycan labeling via reductive amination using 2-AB, 2-AA, and Procainamide.
General Workflow for Fluorescent Labeling of N-Glycans
The overall process for preparing and labeling N-glycans for analysis is a multi-step procedure that requires careful execution.
Caption: General workflow for N-glycan analysis.
Protocol 1: Glycan Labeling with 2-Aminobenzamide (2-AB)
This protocol is a widely adopted method for fluorescently tagging glycans for HPLC and UPLC analysis.
Materials:
-
Dried glycan sample (up to 25 nmols)[9]
-
2-AB Labeling Kit (containing 2-aminobenzamide, reducing agent like 2-picoline borane or sodium cyanoborohydride, and a solvent mixture of DMSO and acetic acid)[9]
-
Heating block or oven set to 65°C[9]
-
Microcentrifuge tubes
Procedure:
-
Prepare the labeling reagent by dissolving the 2-AB dye and the reducing agent in the DMSO/acetic acid solvent mixture according to the kit manufacturer's instructions.[9]
-
Add approximately 10 µL of the freshly prepared labeling reagent to each dried glycan sample.[9]
-
Ensure the sample is fully dissolved in the labeling solution by gentle mixing.
-
After incubation, the labeled glycans are ready for purification to remove excess dye and reagents before analysis.
Protocol 2: Glycan Labeling with 2-Aminobenzoic Acid (2-AA)
This protocol is similar to 2-AB labeling and is suitable for a range of analytical methods, including mass spectrometry.
Materials:
-
Dried glycan sample (25 pmol to 25 nmol)[5]
-
2-AA Labeling Kit (containing 2-aminobenzoic acid, sodium cyanoborohydride, DMSO, and acetic acid)[5]
-
Heating block or oven set to 65°C[5]
-
Microcentrifuge tubes
Procedure:
-
Prepare the labeling reagent by dissolving the 2-AA dye and sodium cyanoborohydride in the DMSO/acetic acid mixture as per the kit's protocol.[5]
-
Add 5 µL of the labeling reagent to each dried glycan sample.[5]
-
Thoroughly mix to dissolve the sample.
-
Incubate the mixture at 65°C for 3 hours in a dry environment.[1][5]
-
Following incubation, proceed to the purification of the labeled glycans.
Protocol 3: Glycan Labeling with Procainamide
This protocol enhances detection sensitivity, particularly for mass spectrometry.
Materials:
-
Dried glycan sample
-
Procainamide hydrochloride
-
Sodium cyanoborohydride
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid
-
Heating block set to 65°C[7]
-
Fume hood
Procedure:
-
All steps involving procainamide and sodium cyanoborohydride should be performed in a fume hood.[7]
-
Prepare the labeling solution containing procainamide, sodium cyanoborohydride, DMSO, and acetic acid.[7]
-
Add the labeling solution to the dried glycan samples.
-
Incubate the samples at 65°C for the recommended duration (typically 1-2 hours).[7]
-
After the reaction is complete, the procainamide-labeled glycans require purification before analysis.
Reductive Amination Signaling Pathway
The underlying chemistry for attaching these fluorescent labels to glycans is reductive amination. This two-step process involves the formation of a Schiff base followed by its reduction to a stable secondary amine.
Caption: The reductive amination reaction pathway.
References
- 1. 2-AA glycan labelling kit [ludger.com]
- 2. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. qa-bio.com [qa-bio.com]
- 6. qa-bio.com [qa-bio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. waters.com [waters.com]
- 9. ludger.com [ludger.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Aminopyridine-3,4-diol
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Aminopyridine-3,4-diol was located. The following disposal procedures are based on information for structurally related compounds, such as 2-Aminopyridine and its hydroxylated derivatives, and general best practices for handling hazardous chemical waste. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, regional, and national regulations. A thorough risk assessment should be conducted by qualified professionals before handling this compound.
I. Immediate Safety and Hazard Considerations
Based on data from related aminopyridine compounds, this compound should be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation or damage, and environmental harm.[1][2][3][4][5][6] All handling and disposal procedures must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE): Personnel handling this compound must wear appropriate PPE to prevent contact.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact; aminopyridines can be harmful or fatal if absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of dust or aerosols.[1][2] |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][7]
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves), in a designated and properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and must have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date of accumulation.
-
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The final disposal method will be determined by the waste disposal facility but is likely to involve incineration at a permitted facility.[5]
-
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
-
Control and Contain:
-
If it is safe to do so, prevent the spread of the spill using absorbent materials from a chemical spill kit.
-
-
Cleanup:
-
For small spills, trained personnel wearing appropriate PPE may clean up the spill using an absorbent material.
-
Place all contaminated materials into a designated hazardous waste container.
-
For large spills, or if you are not trained to handle the spill, contact your institution's EHS or emergency response team immediately.
-
-
Decontamination:
-
Thoroughly decontaminate the spill area after the material has been removed.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. biochemopharma.fr [biochemopharma.fr]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-Amino-3-hydroxypyridine SDS, 16867-03-1 Safety Data Sheets - ECHEMI [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. ehs.washington.edu [ehs.washington.edu]
Essential Safety and Operational Guide for Handling 2-Aminopyridine-3,4-diol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Aminopyridine-3,4-diol. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Summary
2-Aminopyridine is classified as a highly toxic substance.[1][2][3][4] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[5] Acute exposure can lead to severe health effects, including irritation of the eyes, nose, and throat, headache, dizziness, nausea, and potentially convulsions and respiratory distress.[4][5]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2][3] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] Some sources indicate it may cause severe skin burns.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][3] Some sources indicate it may cause serious eye damage.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1][6] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][6] |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[1][6] For larger quantities or risk of splashing, chemical-resistant overalls are recommended. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if dust is generated.[5][6] |
Operational and Disposal Plans
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6][7]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent the inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][8]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, bench paper, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2]
Emergency Procedures
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing.[8] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][8] Seek immediate medical attention.[4][8] |
| Inhalation | Move the individual to fresh air.[1][8] If breathing is difficult, provide respiratory support.[5] Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[1][8] Seek immediate medical attention.[1][4][8] |
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[6][8]
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Report: Report the spill to your institution's environmental health and safety office.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biochemopharma.fr [biochemopharma.fr]
- 4. alkalimetals.com [alkalimetals.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. geneseo.edu [geneseo.edu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
